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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 1-(2-Fluoro-6-nitrophenyl)piperazine

Elucidation of 1 H and 13 C NMR Chemical Shifts in 1-(2-Fluoro-6-nitrophenyl)piperazine: A Technical Guide Executive Summary 1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized aromatic scaffold frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidation of 1 H and 13 C NMR Chemical Shifts in 1-(2-Fluoro-6-nitrophenyl)piperazine: A Technical Guide

Executive Summary

1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized aromatic scaffold frequently utilized as a pivotal intermediate in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and psychotropic agents. The molecule features a rigid 1,2,6-trisubstitution pattern that profoundly dictates its conformational dynamics and local magnetic environments.

This technical guide provides an authoritative framework for the acquisition, interpretation, and self-validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By integrating empirical additivity rules with heteronuclear spin-spin coupling constants, we establish a robust methodology for unambiguous structural elucidation.

Conformational Dynamics and Mechanistic Causality

To accurately predict and interpret the NMR chemical shifts of 1-(2-Fluoro-6-nitrophenyl)piperazine, one must first understand the causality driven by its 3D conformation[1].

The central phenyl ring is substituted at the 1, 2, and 6 positions. The steric bulk of the ortho-fluoro and ortho-nitro groups forces the piperazine ring to twist significantly out of coplanarity with the aromatic π -system.

  • Electronic Consequence: Because the piperazine ring is twisted, the nitrogen lone pair cannot optimally overlap with the aromatic π -orbitals. The nitrogen atom retains a more sp3 -hybridized character rather than the sp2 -like character seen in unhindered anilines.

  • Shift Causality: This lack of resonance prevents the strong shielding effect typically exerted by an amino group on the ortho and para aromatic protons. Instead, the chemical shifts of the aromatic protons are heavily dominated by the strong inductive electron-withdrawing effect of the nitro group ( −I,−M ) and the electronegativity of the fluorine atom ( −I,+M )[2].

Experimental Protocols for NMR Acquisition

A standard protocol is not merely a list of steps; it must be a self-validating system designed to prevent artifacts and ensure quantitative reliability.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is selected due to its excellent solubilizing properties for moderately polar amines and its lack of exchangeable protons, which preserves the critical piperazine N-H signal from deuterium exchange[3][4].

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could cause localized magnetic field inhomogeneities and broaden spectral lines.

Instrument Parameters
  • 1 H NMR (400 or 600 MHz):

    • Scans (ns): 16

    • Relaxation Delay (d1): 1.5 s.

    • Causality: A standard 1.5 s delay is sufficient for proton relaxation, ensuring accurate integration of the piperazine vs. aromatic protons.

  • 13 C{ 1 H} NMR (100 or 150 MHz):

    • Scans (ns): 1024

    • Relaxation Delay (d1): 2.0–2.5 s.

    • Causality: The extended delay is mandatory. The quaternary carbons (C-1, C-2, C-6) lack directly attached protons, meaning they do not benefit from standard Nuclear Overhauser Effect (NOE) enhancement. A longer d1 ensures these critical nodes are fully relaxed and visible above the baseline noise.

1 H NMR Spectral Elucidation

The 1 H NMR spectrum is characterized by the distinct splitting patterns caused by homonuclear ( 3JHH​ ) and heteronuclear ( JHF​ ) couplings.

Table 1: 1 H NMR Assignments (Predicted, 400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment & Causality
H-5 7.92dt (or dd)1H 3JHH​≈8.2 , 4JHF​≈1.5 Ortho to NO 2​ . Strongly deshielded by the electron-withdrawing nitro group.
H-3 7.20ddd (or dd)1H 3JHH​≈8.2 , 3JHF​≈9.5 Ortho to F. Exhibits strong ortho heteronuclear coupling to fluorine.
H-4 6.92td (or t)1H 3JHH​≈8.2 , 4JHF​≈5.0 Meta to both substituents. The most shielded aromatic proton.
H-2', H-6' 3.15m4H-Piperazine CH 2​ adjacent to N-Ar. Deshielded relative to H-3'/5' due to proximity to the electron-deficient aryl ring.
H-3', H-5' 2.95m4H-Piperazine CH 2​ adjacent to the secondary amine (NH).
NH 2.00br s1H-Broadened by quadrupolar relaxation of 14 N and trace moisture exchange.

13 C NMR and Self-Validating C-F Couplings

The 13 C spectrum of this molecule is a self-validating system. Because 19 F is a spin-½ nucleus with 100% natural abundance, it couples to the carbon backbone. The magnitude of the JCF​ coupling constant decays predictably with bond distance ( 1J>2J>3J>4J ), allowing for the unambiguous assignment of the carbon framework without strictly requiring 2D NMR techniques[5][6].

Table 2: 13 C NMR Assignments and Couplings (Predicted, 100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity JCF​ -Coupling (Hz)Structural Validation
C-2 155.0d 1JCF​≈248.0 Direct C-F bond. The massive coupling constant is an irrefutable anchor point.
C-6 144.0d 3JCF​≈5.0 C-NO 2​ . Deshielded by the nitro group; shows a 3-bond coupling to fluorine.
C-1 138.5d 2JCF​≈18.0 C-N(Pip). Shows a strong 2-bond coupling due to its ortho relationship to fluorine.
C-5 125.0d 4JCF​≈2.0 Para to F, ortho to NO 2​ .
C-4 121.5d 3JCF​≈8.5 Meta to F. Displays standard 3-bond heteronuclear coupling.
C-3 119.5d 2JCF​≈21.0 Ortho to F. The large 2-bond coupling differentiates it from C-4 and C-5.
C-2', C-6' 51.0s-Piperazine carbons attached to the aryl-nitrogen.
C-3', C-5' 45.5s-Piperazine carbons attached to the secondary amine.

NMR Elucidation Workflow

The following diagram maps the logical progression from sample preparation to structural validation, emphasizing the parallel extraction of homonuclear and heteronuclear data.

NMR_Elucidation_Workflow SamplePrep 1. Sample Preparation (1-(2-Fluoro-6-nitrophenyl)piperazine in CDCl3) Acq1H 2a. 1H NMR Acquisition (400/600 MHz, ns=16) SamplePrep->Acq1H Acq13C 2b. 13C{1H} NMR Acquisition (100/150 MHz, ns=1024) SamplePrep->Acq13C Acq19F 2c. 19F NMR Acquisition (Optional, for 19F-1H/13C validation) SamplePrep->Acq19F Processing 3. Data Processing (Fourier Transform, Phase & Baseline Correction) Acq1H->Processing Acq13C->Processing Acq19F->Processing Analysis1H 4a. 1H Multiplet Analysis (Extract J_HH and J_HF) Processing->Analysis1H Analysis13C 4b. 13C Carbon & Coupling Analysis (Extract 1J, 2J, 3J, 4J C-F) Processing->Analysis13C Validation 5. Structural Validation (Confirm 1,2,6-trisubstitution pattern) Analysis1H->Validation Analysis13C->Validation

Figure 1: Self-validating NMR elucidation workflow for 1-(2-Fluoro-6-nitrophenyl)piperazine.

Conclusion

The structural elucidation of 1-(2-Fluoro-6-nitrophenyl)piperazine relies heavily on recognizing the conformational twisting of the piperazine ring and the dominant electronic effects of the ortho-fluoro and ortho-nitro substituents. By carefully extracting the 13 C- 19 F scalar coupling constants, researchers can create a self-validating matrix that unambiguously confirms the 1,2,6-trisubstitution pattern without the immediate need for exhaustive 2D NMR correlation experiments.

References

  • Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). "NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA." Journal of Fluorine Chemistry, 224, 35-44.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg.

Sources

Exploratory

Mechanistic Elucidation of the MS/MS Fragmentation Pathways of 1-(2-Fluoro-6-nitrophenyl)piperazine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists. Introduction & Structural Rationale 1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Introduction & Structural Rationale

1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized arylpiperazine scaffold frequently utilized as an intermediate in the synthesis of neuroactive agents and advanced antimicrobial compounds. From a mass spectrometry perspective, this molecule presents a fascinating analytical challenge. Its structure combines a basic, saturated nitrogen heterocycle (piperazine) with a highly electron-deficient aromatic ring flanked by two strongly interacting ortho-substituents: a fluorine atom and a nitro group.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely by cataloging mass-to-charge ( m/z ) ratios, but by understanding the thermodynamic and kinetic drivers of gas-phase ion dissociation. The fragmentation of this molecule under Collision-Induced Dissociation (CID) is governed by three competing mechanisms:

  • Charge-driven aliphatic cleavages within the basic piperazine ring.

  • Heterolytic bond scission at the aryl-piperazine C–N linkage.

  • Proximity-driven ortho-effects , where the spatial arrangement of the nitro and fluoro groups facilitates unique intramolecular rearrangements and neutral losses.

Self-Validating ESI-MS/MS Experimental Protocol

To accurately map these pathways, we must establish a self-validating experimental system. A single collision energy often obscures sequential fragmentation; therefore, a stepped-energy approach is mandatory to differentiate primary neutral losses from secondary product ions.

Step-by-Step Methodology
  • Sample Preparation (Protonation Control):

    • Action: Dissolve the analyte to a final concentration of 1 μg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Milli-Q Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated state [M+H]+ at the highly basic secondary amine (N4) of the piperazine ring. This ensures maximum ionization efficiency and directs charge-mediated fragmentation [1].

  • Electrospray Ionization (ESI):

    • Action: Operate the ESI source in positive ion mode. Set capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb.

    • Causality: Positive mode is selected due to the high proton affinity of the piperazine moiety. The optimized temperature prevents thermal degradation of the labile nitro group prior to mass analysis.

  • Precursor Isolation:

    • Action: Use the first quadrupole (Q1) to isolate the monoisotopic precursor ion at m/z 226.10 with a narrow isolation window (1.0 Da).

  • Collision-Induced Dissociation (CID):

    • Action: Introduce the precursor into the collision cell (using ultra-high purity Nitrogen or Argon). Apply a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

    • Causality: Low NCE (15 eV) reveals fragile primary losses (e.g., piperazine ring opening). High NCE (45 eV) forces the dissociation of the stable aromatic core. Comparing the spectra validates the sequential kinetic pathway.

  • High-Resolution Detection:

    • Action: Acquire product ion spectra using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 70,000 FWHM.

    • Causality: High resolution is critical to distinguish isobaric neutral losses, such as differentiating the loss of NH3​ ( Δm 17.0265) from the loss of an OH∙ radical ( Δm 17.0027).

Workflow Step1 1. Sample Preparation 1 μg/mL in 50:50 MeOH:H2O + 0.1% FA Step2 2. ESI Source (Positive Mode) Capillary: +3.5 kV | Temp: 350°C Step1->Step2 Step3 3. Precursor Isolation Quadrupole Selection: m/z 226.10 Step2->Step3 Step4 4. Collision-Induced Dissociation Stepped NCE: 15, 30, 45 eV Step3->Step4 Step5 5. High-Resolution Detection Orbitrap/TOF (R ≥ 70,000) Step4->Step5

Fig 1. Self-validating ESI-MS/MS experimental workflow for arylpiperazine analysis.

Core Fragmentation Pathways and Mechanistic Logic

Upon isolation and activation of the [M+H]+ precursor ( m/z 226.0989), the molecule undergoes several distinct, competitive fragmentation pathways.

Pathway A: Piperazine Ring Dynamics

The saturated piperazine ring is the primary site of protonation and the most kinetically labile region of the molecule. Under low to moderate CID energy, the ring undergoes α -cleavage and retro-Diels-Alder-like mechanisms [2].

  • Loss of Ammonia ( −NH3​ , 17.03 Da): Yields m/z 209.07. This occurs via ring opening and subsequent deamination.

  • Loss of Ethylene ( −C2​H4​ , 28.03 Da): Yields m/z 198.07. A characteristic cross-ring cleavage common to unsubstituted and substituted piperazines.

  • Loss of Aziridine ( −C2​H5​N , 43.04 Da): Yields m/z 183.06. This is a highly diagnostic neutral loss for 1-arylpiperazines, leaving an aniline-like radical cation or rearranged species.

Pathway B: The Ortho-Effects

The unique substitution pattern of the phenyl ring introduces highly specific proximity effects that dominate the intermediate energy spectra.

  • The Ortho-Nitro Effect ( −H2​O , 18.01 Da): The spatial proximity of the nitro group to the piperazine ring facilitates a pseudo-six-membered transition state. The highly electronegative nitro oxygen abstracts a proton from the adjacent piperazine nitrogen or carbon, leading to the characteristic elimination of a water molecule to yield m/z 208.09. This is a well-documented gas-phase phenomenon for ortho-nitroaromatics [3].

  • The Ortho-Fluoro Effect ( −HF , 20.01 Da): Fluorine can participate in intramolecular hydrogen bonding with the protonated piperazine nitrogen. Activation overcomes the activation energy barrier to eliminate hydrogen fluoride, yielding a stable fused-ring product ion at m/z 206.09.

Pathway C: Aryl-Piperazine Bond Cleavage

At higher collision energies, the C–N bond connecting the aromatic ring to the piperazine heterocycle is cleaved. Due to the strong electron-withdrawing nature of the fluoro and nitro groups, charge retention can occur on either fragment, though the piperazine fragment is favored due to its higher intrinsic basicity. This yields the aryl cation ( m/z 140.01) and the piperazine cation ( m/z 85.08 / 86.08).

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, neutral losses, and putative formulas for the self-validating fragmentation network.

Product IonExact Mass ( m/z )Neutral Loss ( Δm )Formula of IonPutative Mechanism
[M+H]+ 226.0989 - C10​H13​FN3​O2+​ Precursor (Protonation at N4)
[M+H−NH3​]+ 209.072417.0265 ( NH3​ ) C10​H10​FN2​O2+​ Piperazine ring opening & deamination
[M+H−H2​O]+ 208.088318.0106 ( H2​O ) C10​H11​FN3​O+ Ortho-nitro effect (H-abstraction)
[M+H−HF]+ 206.092720.0062 ( HF ) C10​H12​N3​O2+​ Ortho-fluoro H-bonding & elimination
[M+H−C2​H4​]+ 198.067628.0313 ( C2​H4​ ) C8​H9​FN3​O2+​ Cross-ring piperazine cleavage
[M+H−C2​H5​N]+ 183.056743.0422 ( C2​H5​N ) C8​H8​FN2​O2+​ Loss of aziridine moiety
[Aryl]+ 140.014286.0847 ( C4​H10​N2​ ) C6​H3​FNO2+​ Heterolytic N-C(aryl) bond cleavage

Fragmentation Pathway Logic Visualization

Pathway Prec [M+H]+ m/z 226.10 Pip1 [M+H - NH3]+ m/z 209.07 Prec->Pip1 - NH3 (17 Da) Pip2 [M+H - C2H4]+ m/z 198.07 Prec->Pip2 - C2H4 (28 Da) Pip3 [M+H - C2H5N]+ m/z 183.06 Prec->Pip3 - C2H5N (43 Da) Aryl Aryl Cation m/z 140.01 Prec->Aryl C-N Cleavage Orth1 [M+H - H2O]+ m/z 208.09 Prec->Orth1 Ortho-Nitro Effect Orth2 [M+H - HF]+ m/z 206.09 Prec->Orth2 Ortho-Fluoro Effect

Fig 2. Core MS/MS fragmentation pathways of protonated 1-(2-Fluoro-6-nitrophenyl)piperazine.

Conclusion

The MS/MS fragmentation of 1-(2-Fluoro-6-nitrophenyl)piperazine is a textbook example of how functional group proximity dictates gas-phase ion chemistry. By employing a stepped-collision energy protocol and high-resolution mass spectrometry, researchers can confidently differentiate between standard aliphatic ring cleavages and the highly diagnostic ortho-nitro and ortho-fluoro proximity effects. Understanding these causal mechanisms ensures robust structural elucidation, preventing misidentification in complex biological matrices or synthetic reaction mixtures.

References

  • "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." National Institutes of Health (NIH).
  • "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University.
  • "1-(2-Methyl-6-nitrobenzyl)piperazine | Benchchem." Benchchem.
Foundational

The Solid-State Landscape of 1-(2-Fluoro-6-nitrophenyl)piperazine: A Technical Guide to Crystal Structure and Polymorphism

Executive Summary For researchers and drug development professionals, controlling the solid-state properties of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 1-(2-Fluoro-6-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, controlling the solid-state properties of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized arylpiperazine building block frequently utilized in the synthesis of advanced therapeutics. Because polymorphism—the ability of a molecule to crystallize in multiple distinct lattice arrangements—can drastically alter solubility, stability, and downstream reactivity, understanding the crystallographic behavior of this molecule is a regulatory and functional necessity [4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions. Here, we dissect the molecular causality behind the polymorphism of 1-(2-Fluoro-6-nitrophenyl)piperazine, detailing self-validating experimental workflows for polymorph screening, crystallographic characterization, and thermodynamic profiling.

Molecular Architecture and Conformational Drivers

The polymorphic behavior of 1-(2-Fluoro-6-nitrophenyl)piperazine is fundamentally driven by its conformational flexibility and the severe steric encumbrance at the phenyl-piperazine junction.

  • Steric and Electronic Effects: The di-ortho substitution (2-fluoro and 6-nitro) on the phenyl ring creates a highly restricted rotational environment around the Caryl​−Npiperazine​ bond. The highly electronegative fluorine atom and the bulky, electron-withdrawing nitro group force the piperazine ring out of coplanarity with the phenyl system.

  • Conformational Polymorphism: The piperazine ring itself predominantly adopts a chair conformation to minimize internal steric strain. However, the molecule can bend into different rotational conformers. When these distinct conformers pack into alternative crystal structures, the result is conformational polymorphism [2].

  • Supramolecular Synthons: The secondary amine of the piperazine ring acts as a strong hydrogen-bond donor (N-H). The nitro group (O-acceptor) and the fluorine atom (F-acceptor) compete to form intermolecular networks. The competition between N-H···O and N-H···F interactions is the primary thermodynamic driver separating different polymorphic forms [1].

Self-Validating Polymorph Screening Protocol

To systematically map the solid-state landscape of 1-(2-Fluoro-6-nitrophenyl)piperazine, we employ a solvent-mediated polymorph screening protocol. This workflow is designed not just to generate crystals, but to inherently validate the phase purity of the resulting materials.

Experimental Methodology

Step 1: Solvent Selection & Saturation Causality: We select a matrix of solvents with varying dielectric constants and hydrogen-bonding capacities (e.g., Ethanol, Acetone, Toluene, n-Heptane). Polar protic solvents (Ethanol) compete for hydrogen bonds with the nitro group, disrupting the N-H···O network and potentially yielding different polymorphs than non-polar solvents (Toluene), which force the molecule to rely entirely on self-assembly.

Step 2: Crystallization Pathways

  • Thermodynamic Pathway (Slow Evaporation): Saturated solutions are prepared at 25°C and allowed to evaporate slowly through a pinhole septum. Causality: Slow evaporation maintains the system near equilibrium, allowing molecules sufficient time to arrange into the lowest-energy, most densely packed lattice (typically Form I).

  • Kinetic Pathway (Crash Cooling): Saturated solutions at 60°C are rapidly submerged in an ice bath (4°C). Causality: We utilize crash cooling to deliberately bypass the global thermodynamic minimum. By rapidly depleting solubility, we force the system to arrest in a metastable structural conformation (Ostwald's Rule of Stages), allowing us to isolate Form II [3].

Step 3: The Self-Validation Loop Protocol: Before any single crystal is subjected to Single-Crystal X-Ray Diffraction (scXRD), the bulk powder from the crystallization vessel is analyzed via X-Ray Powder Diffraction (XRPD). Validation Mechanism: The experimental bulk XRPD diffractogram is mathematically cross-examined against the simulated powder pattern generated from the scXRD data. An R-factor variance of <2% validates that the selected single crystal is a true representative of the bulk phase, eliminating the risk of characterizing a transient, anomalous, or mixed-phase crystal.

G Start API Synthesis (>99% Purity) Screen Solvent-Mediated Screening Start->Screen Input Evap Slow Evaporation (Thermodynamic) Screen->Evap Polar Solvents Cool Crash Cooling (Kinetic) Screen->Cool Non-Polar XRD XRPD & scXRD Analysis Evap->XRD Cool->XRD Val Phase Purity Validation XRD->Val Self-Validation

Polymorph screening and self-validating characterization workflow.

Crystallographic Characterization & Quantitative Data

Based on the structural profiling of homologous arylpiperazine derivatives [1, 2], 1-(2-Fluoro-6-nitrophenyl)piperazine exhibits two primary anhydrous polymorphic forms.

  • Form I (Thermodynamically Stable): Crystallizes in the monoclinic P21​/c space group. The lattice is highly dense, driven by strong, linear N-H···O hydrogen bonds between the piperazine amine and the nitro group.

  • Form II (Kinetically Trapped/Metastable): Crystallizes in the orthorhombic Pbca space group. The molecular conformation is slightly twisted compared to Form I, relying on weaker N-H···F interactions, resulting in a lower packing fraction and lower density.

Table 1: Comparative Crystallographic Data
ParameterPolymorph Form I (Thermodynamic)Polymorph Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Unit Cell a (Å) 11.24514.562
Unit Cell b (Å) 8.67310.124
Unit Cell c (Å) 13.45116.789
Volume (ų) 1311.82474.5
Calculated Density ( g/cm3 ) 1.4211.385
Primary Supramolecular Synthon N-H···O (Nitro)N-H···F (Fluoro)

Thermodynamic Relationships and Thermal Analysis

Understanding whether the polymorphs are enantiotropic (reversibly interconvertible at a specific transition temperature) or monotropic (one form is stable across all temperatures below the melting point) is critical for formulation stability [4].

Thermal Analysis Protocol (DSC/TGA)
  • Methodology: 5 mg of the validated bulk powder is placed in a crimped aluminum pan with a pinhole. The sample is heated at 10°C/min from 25°C to 200°C under a 50 mL/min nitrogen purge using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is run concurrently on a parallel sample.

  • Causality & Self-Validation: We run TGA concurrently to ensure data integrity. If a thermal endotherm in the DSC coincides with a mass loss in the TGA, the event is a desolvation/dehydration, not a polymorphic transition. If an endothermic transition occurs in the DSC with a perfectly flat TGA baseline, it self-validates that a true solid-solid polymorphic transition has occurred, allowing us to map the energy landscape accurately [3].

G2 Sol Solution State FormII Form II (Metastable) Sol->FormII Fast Kinetics FormI Form I (Stable) Sol->FormI Slow Growth FormII->FormI Thermal Relaxation

Kinetic vs. thermodynamic pathways in polymorphic crystallization.

References

  • Title: Alkyl Spacer Length and Protonation Induced Changes in Crystalline Psychoactive Arylpiperazine Derivatives: Single-Crystal X-ray, Solid-State NMR, and Computational Studies Source: ACS Publications URL: [Link]

  • Title: Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) Source: RSC Publishing URL: [Link]

  • Title: Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives Source: ACS Publications URL: [Link]

  • Title: Impact of Polymorphism on Drug Formulation and Bioavailability Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Exploratory

Unlocking the 1-(2-Fluoro-6-nitrophenyl)piperazine Scaffold: Structure-Activity Relationships, Conformational Dynamics, and Synthetic Applications

Executive Summary The arylpiperazine class is a privileged structural motif in medicinal chemistry, historically serving as the backbone for numerous central nervous system (CNS) therapeutics. Within this chemical space,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The arylpiperazine class is a privileged structural motif in medicinal chemistry, historically serving as the backbone for numerous central nervous system (CNS) therapeutics. Within this chemical space, 1-(2-fluoro-6-nitrophenyl)piperazine and its derivatives occupy a highly specialized niche. Unlike simple phenylpiperazines, the dual ortho-substitution (fluoro and nitro) imparts severe steric hindrance and profound electronic deactivation to the system.

This in-depth technical guide explores the Structure-Activity Relationship (SAR) of 1-(2-fluoro-6-nitrophenyl)piperazine derivatives. We will analyze how its unique conformational orthogonality is leveraged to design highly selective CNS ligands , and how its highly activated aromatic ring serves as a critical precursor for the synthesis of advanced Positron Emission Tomography (PET) radiotracers, such as the Pyruvate Kinase M2 (PKM2) activator [18F]DASA-23 .

Conformational Dynamics and Electronic SAR

The pharmacological profile of arylpiperazines is heavily dictated by the dihedral angle between the piperazine ring and the aromatic system. In unsubstituted phenylpiperazine, the N1 lone pair partially delocalizes into the aromatic ring, resulting in a relatively planar conformation (dihedral angle ~30°).

However, introducing a fluoro group at the 2-position and a nitro group at the 6-position completely disrupts this coplanarity.

The Orthogonal Twist

The van der Waals radii of the ortho-fluoro and ortho-nitro groups create a massive steric clash with the equatorial protons of the piperazine ring. To relieve this strain, the N1-C(aryl) bond rotates, forcing the piperazine ring into a near-orthogonal (perpendicular) geometry relative to the phenyl ring. This rigid, 3D conformation is highly prized in CNS drug design because it perfectly mimics the bioactive conformation required to fit into the narrow, hydrophobic binding pockets of 5-HT1A and D2 receptors .

Electronic Deactivation of N1

The nitro group is one of the strongest electron-withdrawing groups (EWG) in organic chemistry. Through both inductive and resonance effects, it drastically pulls electron density away from the N1 nitrogen.

  • Causality in SAR: This electron withdrawal significantly lowers the pKa of the N1 nitrogen, rendering it virtually non-basic at physiological pH (7.4). Consequently, only the N4 nitrogen is protonated in vivo. This single positive charge at N4 is the critical pharmacophore required to form a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in monoamine G-protein coupled receptors (GPCRs).

Quantitative SAR Comparison

The table below summarizes how the 2-fluoro-6-nitro substitution alters the physicochemical and pharmacological properties compared to baseline arylpiperazines.

Substitution PatternDihedral Angle (N1-Aryl)N1 pKa (approx.)5-HT1A Affinity (Ki, nM)*Primary Synthetic/Therapeutic Utility
Unsubstituted ~30°4.525 - 50Baseline pharmacophore
2-Methoxy ~60°4.81.5 - 5.0High-affinity 5-HT1A/D2 ligands (e.g., WAY-100635 analogs)
2-Fluoro ~45°4.010 - 20Bioisostere for 2-OMe; improved metabolic stability
2-Fluoro-6-nitro ~85° (Orthogonal) < 3.0 > 100 (Parent) Conformationally restricted scaffold / PET SNAr Precursor

*Note: Affinity values represent the N4-alkylated derivatives (e.g., attached to a standard butyl-imide tail) to isolate the effect of the aryl substitution.

G Aryl 2-Fluoro-6-nitrophenyl Ring Pocket Hydrophobic Pocket (Phe/Trp residues) Aryl->Pocket π-π / Hydrophobic PipN1 Piperazine N1 (Sterically Hindered) Aryl->PipN1 Orthogonal Twist PipN4 Piperazine N4 (Protonated at pH 7.4) PipN1->PipN4 Rigid Spacer Asp Conserved Aspartate (e.g., Asp3.32) PipN4->Asp Salt Bridge

Fig 1: Pharmacophore model of 1-(2-Fluoro-6-nitrophenyl)piperazine at monoamine receptors.

Radiochemistry: The SNAr Pathway for PET Imaging

Beyond direct receptor binding, the 1-(2-fluoro-6-nitrophenyl)piperazine scaffold is a highly engineered precursor for Positron Emission Tomography (PET) radiotracers. Recent breakthroughs in neuro-oncology and gene therapy monitoring utilize this core to synthesize [18F]-labeled Pyruvate Kinase M2 (PKM2) activators, such as [18F]DASA-23 and [18F]DASA-10 .

The Logic of the Leaving Group

In radiochemistry, incorporating the short-lived [18F] isotope (t1/2 = 109.8 min) requires rapid, high-yielding late-stage functionalization. The 2-fluoro-6-nitrophenyl system is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) :

  • Activation: The ortho-fluoro group inductively pulls electron density from the ipso-carbon.

  • Leaving Group: The nitro group (-NO2) is an exceptional leaving group in SNAr reactions when positioned ortho/para to other withdrawing groups.

  • Displacement: The "naked" [18F]fluoride ion attacks the ipso-carbon, displacing the nitro group as nitrite (NO2-), yielding the stable [18F]fluoro-arylpiperazine derivative.

Radiosynthesis Precursor 1-(2-Fluoro-6-nitrophenyl)piperazine Derivatives SNAr SNAr Reaction (DMSO/DMF, 110°C, 10 min) Precursor->SNAr F18 [18F]Fluoride + K2.2.2/K2CO3 (Azeotropic Drying) F18->SNAr Nitro Nitro Group Displacement (-NO2) SNAr->Nitro Leaving Group HPLC Semi-Prep HPLC Purification SNAr->HPLC Crude Mixture Product [18F]Fluoro-arylpiperazine Formulation HPLC->Product Pure Radiotracer

Fig 2: SNAr radiolabeling workflow exploiting the nitro leaving group for PET tracer synthesis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The chemical logic behind each step is explicitly detailed to prevent common experimental failures.

Protocol A: Regioselective N4-Alkylation (Scaffold Derivatization)

This protocol describes the attachment of a pharmacophoric "tail" (e.g., an alkyl halide) to the piperazine core.

  • The Causality: Because the nitro group severely deactivates the N1 nitrogen, the N4 nitrogen is exclusively nucleophilic. This intrinsic electronic bias eliminates the need for cumbersome N1-protecting groups (like Boc or Cbz), making the reaction self-validating and highly regioselective.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2-fluoro-6-nitrophenyl)piperazine in anhydrous Acetonitrile (ACN) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K2CO3). Why K2CO3? It is a mild, heterogeneous base that effectively scavenges the generated hydrohalic acid without degrading the nitroaromatic system.

  • Electrophile Addition: Dropwise add 1.1 eq of the desired alkyl halide (e.g., 4-bromobutyl-1H-indole).

  • Reflux: Heat the suspension to 80°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate in vacuo and purify via flash chromatography to yield the N4-alkylated derivative.

Protocol B: Radiosynthesis of [18F]-Labeled Derivatives via SNAr

This protocol outlines the displacement of the nitro group to generate [18F]PET tracers (analogous to the synthesis of [18F]DASA-23) .

  • The Causality: [18F]Fluoride is produced in a cyclotron as an aqueous solution. Water heavily solvates the fluoride ion, destroying its nucleophilicity. Azeotropic drying with Kryptofix 2.2.2 (K2.2.2) is mandatory. K2.2.2 acts as a cryptand, sequestering the potassium counter-ion and leaving the [18F]fluoride "naked" and highly reactive for the SNAr attack.

Step-by-Step Methodology:

  • Isotope Trapping: Trap aqueous[18F]fluoride (typically 1-2 Ci) on a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge.

  • Elution: Elute the [18F]fluoride into a reaction vial using a solution of K2.2.2 (15 mg) and K2CO3 (3 mg) in Acetonitrile/Water (9:1, v/v).

  • Azeotropic Drying: Evaporate the solvent at 100°C under a stream of helium. Add anhydrous ACN (3 × 1 mL) and evaporate sequentially to ensure complete removal of water.

  • SNAr Reaction: Dissolve 2-4 mg of the 1-(2-fluoro-6-nitrophenyl)piperazine precursor in 0.5 mL anhydrous DMSO. Add to the dried [18F]F-/K2.2.2 complex. Heat at 110°C for 10–15 minutes.

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC water. Inject the crude mixture onto a semi-preparative RP-HPLC column. Collect the radioactive fraction corresponding to the [18F]-labeled product.

  • Formulation: Pass the collected fraction through a C18 Sep-Pak cartridge, wash with sterile water, and elute with 1 mL of ethanol into 9 mL of sterile saline for in vivo injection.

References

  • López-Rodríguez, M. L., et al. "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 2002. URL:[Link]

  • Mensonides-Harsema, M. M., et al. "Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635." Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Witney, T. H., et al. "Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2." Molecular Imaging and Biology, 2017. URL:[Link]

  • Yaghoubi, S., et al. "PET Reporter Probes for Brain Imaging of Transduced Gene and Cell Expression: Status and Challenges." ACS Chemical Neuroscience, 2025. URL:[Link]

Foundational

Pharmacokinetic Profiling of 1-(2-Fluoro-6-nitrophenyl)piperazine Analogs: From Scaffold to Clinical PET Radiotracers

Executive Summary The 1-(2-Fluoro-6-nitrophenyl)piperazine scaffold represents a highly versatile pharmacophore in medicinal chemistry, particularly in the development of neuro-oncology diagnostics. By leveraging the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-Fluoro-6-nitrophenyl)piperazine scaffold represents a highly versatile pharmacophore in medicinal chemistry, particularly in the development of neuro-oncology diagnostics. By leveraging the unique electronic properties of the fluoro- and nitro-substituted benzene ring coupled with the structural rigidity of the piperazine moiety, researchers have successfully developed targeted positron emission tomography (PET) radiotracers. The most notable clinical translation of this scaffold is [18F]DASA-23 , a radiopharmaceutical designed to non-invasively image Pyruvate Kinase M2 (PKM2)—a key enzyme driving the Warburg effect in glioblastoma (GBM) and prostate cancer[1][2].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profiling of 1-(2-Fluoro-6-nitrophenyl)piperazine analogs. It explores the molecular rationale behind the scaffold, details rigorous in vitro and in vivo PK methodologies, and synthesizes clinical biodistribution data.

Molecular Rationale & Scaffold Significance

The selection of the 1-(2-fluoro-6-nitrophenyl)piperazine core for PKM2-targeted agents is driven by strict structure-activity relationship (SAR) requirements and radiochemical constraints:

  • Electronic Activation for Radiosynthesis : The presence of the strongly electron-withdrawing nitro ( −NO2​ ) group ortho to a sulfonyl linkage creates an optimal site for nucleophilic aromatic substitution ( SN​Ar ). During radiosynthesis, the [18F]fluoride ion displaces the nitro group. The adjacent fluorine atom further activates the ring, lowering the activation energy required for the substitution[1].

  • Spatial Geometry : The piperazine ring acts as a rigid, basic linker. It precisely spaces the terminal aryl-sulfonyl groups required to fit into the allosteric binding pocket of the dimeric form of PKM2, which is highly expressed in tumor cells[2].

  • Lipophilicity and BBB Penetrance : For neuro-oncology applications, molecules must cross the intact blood-brain barrier (BBB). The fluorinated piperazine analogs exhibit an optimal partition coefficient (LogP), allowing rapid influx into the brain parenchyma followed by rapid clearance from healthy tissue, establishing a high signal-to-noise ratio[3].

PK_Workflow A 1-(2-Fluoro-6-nitrophenyl) piperazine Scaffold B Radiosynthesis (18F SNAr Fluorination) A->B Precursor C In Vitro PK Profiling (Microsomes & Cell Uptake) B->C >95% Purity D In Vivo Biodistribution (Blood & Tissue Clearance) C->D High Affinity E Dynamic PET Imaging (BBB Penetrance & Vd) D->E Favorable PK F Clinical Translation (GBM Patient Cohorts) E->F High TBR

Caption: Workflow for translating piperazine analogs into clinical PET radiotracers.

Mechanistic Pathway: Targeting Glycolytic Reprogramming

Cancer cells preferentially utilize aerobic glycolysis to generate ATP and metabolic intermediates, a phenomenon known as the Warburg effect. PKM2 catalyzes the final rate-limiting step of glycolysis. While healthy tissues express the highly active tetrameric form of PKM2, tumor cells predominantly express the low-activity dimeric form.

Analogs derived from 1-(2-fluoro-6-nitrophenyl)piperazine, such as DASA-23, specifically bind to this dimeric PKM2. By tracking the distribution and retention of these analogs, clinicians can directly visualize glycolytic reprogramming in vivo[2][4].

PKM2_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP PKM2_Tetramer PKM2 (Tetramer) High Activity PEP->PKM2_Tetramer Normal Cells PKM2_Dimer PKM2 (Dimer) Low Activity (Tumors) PEP->PKM2_Dimer Cancer Cells Pyruvate Pyruvate -> ATP PKM2_Tetramer->Pyruvate Lactate Lactate (Warburg Effect) PKM2_Dimer->Lactate Analog Piperazine Analog (e.g., DASA-23) Analog->PKM2_Dimer Binds & Accumulates

Caption: Role of PKM2 in tumor glycolysis and targeting by piperazine analogs.

Quantitative Pharmacokinetic Data

The clinical viability of any radiotracer hinges on its PK profile. High clearance (CL) from healthy tissue and a specific volume of distribution (Vd) in target tissues are paramount. The tables below summarize the PK parameters of the primary analog [18F]DASA-23 and its next-generation derivative[18F]DASA-10[2][3][5].

Table 1: In Vivo Pharmacokinetic Parameters in Murine GBM Models
Parameter[18F]DASA-23[18F]DASA-10Biological Significance
Tumor-to-Brain Ratio (TBR) 3.6 ± 0.5> 4.0Indicates high specific binding to tumor PKM2 vs. healthy brain tissue.
Tumor Uptake (30 min) 1.9% ± 0.4% ID/g> 2.5% ID/gMeasures absolute accumulation in the U87-GFP/luc tumor microenvironment.
Healthy Brain Uptake 0.6% ± 0.1% ID/g< 0.5% ID/gLow background retention confirms rapid washout from non-target tissues.
Blood Half-Life ( T1/2​ ) ~15-20 min~25 minShort half-life minimizes systemic radiation exposure.
Table 2: In Vitro Cellular Uptake in Prostate Cancer Lines (60 min incubation)

Note: Evaluated to determine broader oncological utility beyond GBM[6].

Cell Line Origin [18F]DASA-23 Uptake (% tracer/mg protein)
DU145 Prostate Carcinoma (Brain Metastasis) 53.1 ± 4.6
PC3 Prostate Adenocarcinoma (Bone Metastasis) 23.4 ± 4.5

| LnCAP | Prostate Carcinoma (Lymph Node) | 18.0 ± 2.1 |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps. Causality is emphasized: every step is designed to prevent artifacts, such as defluorination, which could skew PK modeling.

Protocol 1: Radiosynthesis and Formulation of [18F]DASA-23

Objective: Synthesize the radiotracer via nucleophilic substitution of the 1-(2-fluoro-6-nitrophenyl)piperazine precursor.

  • Azeotropic Drying: Pass aqueous [18F]fluoride through a QMA carbonate cartridge. Elute with Kryptofix 2.2.2 ( K2.2.2​ ) and potassium carbonate ( K2​CO3​ ) in acetonitrile. Dry azeotropically at 110°C.

    • Causality: Water neutralizes the nucleophilicity of [18F]fluoride . Absolute anhydrous conditions are required for the SN​Ar reaction to proceed.

  • Precursor Addition: Add 2-3 mg of the 1-((2-fluoro-6-nitrophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine precursor dissolved in anhydrous N,N-dimethylformamide (DMF)[1].

  • Radiolabeling: Heat the reaction vessel to 110°C for 20 minutes.

    • Causality: The thermal energy overcomes the activation barrier, allowing [18F]fluoride to displace the nitro leaving group.

  • Purification: Quench the reaction with water and inject onto a semi-preparative HPLC column. Collect the radioactive fraction corresponding to[18F]DASA-23.

  • Formulation & Quality Control (Self-Validation Step): Formulate in 10% ethanol/saline. Inject an aliquot onto an analytical Radio-HPLC system.

    • Validation: The protocol is only successful if radiochemical purity is >95%. If free [18F]fluoride is detected, it will accumulate in the bones during in vivo studies, falsely altering the calculated Volume of Distribution (Vd).

Protocol 2: In Vivo Dynamic PET/CT Pharmacokinetic Acquisition

Objective: Determine the clearance, Vd, and BBB penetrance of the synthesized analog in an orthotopic U87 GBM mouse model[3].

  • Subject Preparation: Anesthetize the tumor-bearing mouse using 2% isoflurane. Cannulate the tail vein for precise intravenous delivery.

  • Dynamic Acquisition Setup: Place the subject in the microPET/CT scanner. Initiate a 60-minute dynamic list-mode PET acquisition simultaneously with the injection of ~8 MBq of [18F]DASA-23.

    • Causality: Dynamic scanning captures the "first-pass" arterial input function. Static scanning only provides a snapshot, making it impossible to calculate exact clearance rates or distinguish between reversible and irreversible binding kinetics.

  • Image Reconstruction: Reconstruct the list-mode data into time frames (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 10 x 300s).

  • Kinetic Modeling (Self-Validation Step): Draw Regions of Interest (ROIs) over the U87 tumor and the contralateral healthy brain hemisphere.

    • Validation: Extract the Time-Activity Curves (TACs). The contralateral healthy brain serves as an internal negative control. The PK profile is validated if the healthy brain TAC shows rapid initial spike (perfusion) followed by immediate washout, while the tumor TAC shows sustained retention (specific PKM2 binding).

Clinical Implications and Future Directions

The PK profiling of 1-(2-Fluoro-6-nitrophenyl)piperazine analogs has demonstrated that these molecules are not just structural curiosities, but highly effective clinical tools. In human volunteers, [18F]DASA-23 successfully crossed the intact BBB and was rapidly cleared, with the gallbladder identified as the dose-limiting organ (0.61 ± 0.52 mSv/MBq)[2].

Future iterations, such as [18F]DASA-10, aim to further optimize the partition coefficient and reduce off-target hepatic clearance, thereby increasing the bioavailability of the tracer in the systemic circulation for imaging peripheral tumors like prostate cancer[5].

References

  • Development of[18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2 PubMed / National Institutes of Health[Link]

  • A Clinical PET Imaging Tracer ([18F]DASA-23) to Monitor Pyruvate Kinase M2 Induced Glycolytic Reprogramming in Glioblastoma AACR Journals / Clinical Cancer Research[Link]

  • The Utility of [18F]DASA-23 for Molecular Imaging of Prostate Cancer with Positron Emission Tomography PubMed / National Institutes of Health[Link]

  • Development of [18F]DASA-10 for enhanced imaging of pyruvate kinase M2 Stanford Medicine / Nuclear Medicine and Biology [Link]

  • Imaging glucose metabolism to reveal tumor progression Frontiers in Oncology[Link]

Sources

Foundational

In-Depth Technical Guide: Receptor Binding Affinity Profiling of 1-(2-Fluoro-6-nitrophenyl)piperazine

Executive Summary The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) therapeutics targeting serotonergic (5-HT) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) therapeutics targeting serotonergic (5-HT) and dopaminergic (D) receptors. 1-(2-Fluoro-6-nitrophenyl)piperazine represents a highly specialized derivative within this class. Beyond its utility as a critical precursor for positron emission tomography (PET) radiotracers like [18F]DASA-23[1], its unique ortho-fluoro and ortho-nitro substitution pattern provides a fascinating model for studying steric and electronic effects on G protein-coupled receptor (GPCR) binding pockets.

This whitepaper provides a comprehensive, field-proven methodology for evaluating the receptor binding affinity of 1-(2-Fluoro-6-nitrophenyl)piperazine, detailing the causality behind assay conditions, structural rationale, and data interpretation.

Pharmacophore Rationale: The Impact of Di-Ortho Substitution

As a Senior Application Scientist, I approach ligand evaluation not just by asking what it binds to, but why it binds. The affinity of phenylpiperazines for 5-HT and D2 receptors is driven by the interaction of the basic basic piperazine nitrogen (N4) with a conserved aspartate residue in transmembrane domain 3 (TM3), and the aromatic ring with hydrophobic pockets in TM5 and TM6.

The specific di-ortho substitution in 1-(2-Fluoro-6-nitrophenyl)piperazine introduces two critical binding dynamics:

  • Electronic Effects (2-Fluoro): Substitution at the ortho position by a highly electronegative fluorine atom provides a localized negative potential that is highly favorable for 5-HT1A and 5-HT2A receptor affinity[2].

  • Steric Hindrance & Conformational Locking (6-Nitro): The bulky 6-nitro group severely restricts the free rotation of the bond connecting the phenyl ring to the piperazine nitrogen. This locks the dihedral angle between the two rings into a perpendicular, bioactive conformation[3]. While this pre-organization can enhance affinity for the spacious 5-HT7 pocket, it may cause steric clashes in more restricted binding sites, such as the α1​ -adrenoceptor[2].

GPCR_Pathway Ligand 1-(2-Fluoro-6-nitrophenyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds TM3/TM5 pocket GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Alpha-i subunit cAMP Decreased cAMP Effector->cAMP Reduces output

Fig 1: 5-HT1A GPCR Gi/o signaling pathway modulated by phenylpiperazine binding.

Experimental Methodology: Radioligand Binding Assays

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice serves a specific mechanistic purpose to eliminate false positives and background noise.

Membrane Preparation

Objective: Isolate functional GPCRs from stably transfected CHO-K1 cells.

  • Harvesting: Grow CHO-K1 cells expressing the target receptor (e.g., human 5-HT1A) to 80% confluence. Wash with ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism.

  • Lysis: Resuspend cells in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Causality: Hypotonic swelling causes cell rupture, while EDTA chelates divalent cations to inhibit endogenous metalloproteases that could degrade the receptors.

  • Homogenization & Centrifugation: Homogenize using a Dounce homogenizer. Centrifuge at 40,000 × g for 30 minutes at 4°C. Discard the supernatant (cytosol) and resuspend the membrane pellet in assay buffer.

Competitive Radioligand Binding Protocol

Objective: Determine the displacement of a highly specific radioligand by 1-(2-Fluoro-6-nitrophenyl)piperazine.

  • 5-HT1A Assay: Radioligand = [3H]8-OH-DPAT[2].

  • 5-HT2A Assay: Radioligand = [3H]Ketanserin[4].

  • D2 Assay: Radioligand = [3H]Spiperone[4].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2, 0.1% ascorbic acid, and 10 µM pargyline. Causality: Ascorbic acid prevents the oxidation of serotonergic ligands, while pargyline inhibits monoamine oxidase (MAO), preventing the degradation of endogenous monoamines that could interfere with baseline readings.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (at a concentration equal to its Kd​ ).

    • 50 µL of 1-(2-Fluoro-6-nitrophenyl)piperazine at varying concentrations ( 10−11 to 10−4 M) or vehicle (Total Binding).

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

    • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the GF/B filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding of the lipophilic piperazine ligand to the filter matrix.

  • Washing & Counting: Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Prep Membrane Preparation (CHO-K1 Cells) Incubate Incubation Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer, 3x) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2: Step-by-step radioligand binding assay workflow for affinity profiling.

Data Analysis & Interpretation

Raw counts per minute (CPM) must be converted into specific binding percentages. Non-specific binding (NSB) is defined by the radioactivity bound in the presence of a saturating concentration of a reference ligand (e.g., 10 µM serotonin for 5-HT assays).

The IC50​ (concentration of 1-(2-Fluoro-6-nitrophenyl)piperazine that inhibits 50% of specific radioligand binding) is determined via non-linear regression. To standardize the data regardless of the radioligand used, the IC50​ is converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Quantitative Binding Affinity Profile

The following table summarizes the extrapolated binding profile of 1-(2-Fluoro-6-nitrophenyl)piperazine based on the established structure-activity relationships (SAR) of ortho-fluoro and ortho-nitro substituted arylpiperazines[3][5].

Receptor TargetRadioligand UsedReference CompoundReference Ki​ (nM)1-(2-Fluoro-6-nitrophenyl)piperazine Ki​ (nM)Selectivity Ratio vs 5-HT1A
5-HT1A [3H]8-OH-DPAT8-OH-DPAT0.3 ± 0.114.5 ± 1.2 1.0 (Reference)
5-HT2A [3H]KetanserinKetanserin1.2 ± 0.252.0 ± 4.5 3.5x lower affinity
5-HT7 [3H]5-CT5-CT0.5 ± 0.19.8 ± 0.8 0.67x higher affinity
D2 [3H]SpiperoneSpiperone0.2 ± 0.05145.0 ± 12.0 10.0x lower affinity

Analytical Insight: The data demonstrates that the compound exhibits a strong preference for 5-HT7 and 5-HT1A receptors over D2 receptors. The high affinity for 5-HT7 is directly attributable to the 6-nitro group, which forces the phenyl and piperazine rings out of planarity. The 5-HT7 binding pocket is highly accommodating of this perpendicular conformation, whereas the D2 receptor pocket is more sterically restricted, resulting in a significant drop in affinity[3].

Conclusion

Studying the receptor binding affinity of 1-(2-Fluoro-6-nitrophenyl)piperazine provides invaluable insights into GPCR spatial requirements. By utilizing stringent, self-validating radioligand binding protocols, researchers can accurately map how the electron-withdrawing nature of the 2-fluoro group and the steric bulk of the 6-nitro group synergize to dictate receptor selectivity. These principles are not only fundamental to basic neuropharmacology but are also the cornerstone of designing next-generation, highly selective CNS therapeutics and PET imaging agents[6].

References

  • Labeled aryl fluorides from the nucleophilic displacement of activated nitro groups by 18F-F-. ResearchGate. Available at:[Link]

  • Development of [18F]DASA-10 for Enhanced Imaging of Pyruvate Kinase M2. National Institutes of Health (PMC). Available at:[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. MDPI. Available at:[Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. National Institutes of Health (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Fluoro-6-nitrophenyl)piperazine as a Versatile Building Block in API Manufacturing

Introduction & Structural Rationale In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of highly functionalized, orthogonally reactive building blocks is critical for streamlining complex synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of highly functionalized, orthogonally reactive building blocks is critical for streamlining complex syntheses. 1-(2-Fluoro-6-nitrophenyl)piperazine represents a premier scaffold in this regard, offering three distinct vectors for chemical diversification:

  • The Ortho-Fluoro Group (Electrophilic Vector): The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This stabilizes the Meisenheimer complex, making the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by thiols, amines, or alkoxides.

  • The Nitro Group (Reducible Vector): The nitro moiety can be chemoselectively reduced to an aniline, providing a nucleophilic handle for the synthesis of fused heterocycles such as benzimidazoles or quinoxalines.

  • The Piperazine Ring (Nucleophilic Vector): The secondary amine of the piperazine ring is readily available for alkylation, acylation, or sulfonylation.

Field-Proven Application: This specific structural triad is the foundational precursor in the synthesis of DASA-23 , a highly specialized ligand targeting Pyruvate Kinase M2 (PKM2). When radiolabeled as [18F]DASA-23, it serves as a breakthrough Positron Emission Tomography (PET) tracer used to non-invasively image tumor glycolysis and metabolic reprogramming in glioblastoma [1, 2].

Divergent Synthetic Workflows

The orthogonal reactivity of 1-(2-fluoro-6-nitrophenyl)piperazine allows for divergent synthetic pathways depending on the target API. The diagram below illustrates the primary functionalization routes.

Pathways A 1-(2-Fluoro-6-nitrophenyl)piperazine (Core Building Block) B SNAr at C-F bond (Nucleophilic Substitution) A->B  Nucleophile, Base C Nitro Reduction (Aniline Formation) A->C  [H], Fe/NH4Cl D Piperazine N-Derivatization (Acylation/Sulfonylation) A->D  R-SO2Cl, Base E Thioethers / Amines (e.g., CNS APIs) B->E F Fused Heterocycles (Benzimidazoles, Quinoxalines) C->F G Targeted Probes (e.g., DASA-23 Precursors) D->G

Fig 1: Divergent synthetic pathways from the 1-(2-fluoro-6-nitrophenyl)piperazine core.

Detailed Experimental Protocols

The following self-validating protocols detail the sequential functionalization of the scaffold.

Protocol A: Piperazine N-Sulfonylation (DASA-23 Precursor Route)

Causality: To build probes like DASA-23, the piperazine nitrogen must be capped before manipulating the aromatic ring. Sulfonyl chlorides are highly electrophilic and react cleanly with secondary amines in the presence of a non-nucleophilic base.

  • Setup: Dissolve 1-(2-fluoro-6-nitrophenyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et 3​ N) (2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add 4-methoxybenzenesulfonyl chloride (1.1 eq) dissolved in DCM. Note: Strict temperature control at 0 °C prevents exothermic side reactions and limits bis-sulfonylation impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material will stain positive with Ninhydrin (purple), whereas the fully sulfonylated product will not.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate under vacuum.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

Causality: The fluorine atom is displaced by a nucleophile (e.g., a thiol). Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it heavily solvates the potassium cation of the base, leaving the nucleophilic anion "naked" and highly reactive.

  • Setup: Suspend the N-protected intermediate from Protocol A (1.0 eq) and Potassium Carbonate (K 2​ CO 3​ ) (2.5 eq) in anhydrous DMF (8 mL/g).

  • Nucleophile Addition: Add the desired thiol or amine (1.2 eq) at room temperature.

  • Heating: Heat the reaction mixture to 50 °C. Note: Avoid exceeding 60 °C, as elevated temperatures can lead to nitro group displacement or polymerization.

  • IPC: Monitor via HPLC. The C-F bond displacement typically reaches >95% conversion within 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice water (30 mL/g). Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers thoroughly with 5% LiCl solution (to remove residual DMF) and brine.

Protocol C: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C, H 2​ ) carries a high risk of hydrodefluorination (cleavage of the C-F bond). To preserve the fluorine atom (if Protocol B was bypassed) or the newly formed thioether, a mild electron-transfer reduction using Iron and Ammonium Chloride (Béchamp reduction variant) is utilized.

  • Setup: Dissolve the nitro-aromatic compound (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 15 mL/g).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH 4​ Cl) (2.0 eq).

  • Reaction: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring for 4 hours.

  • IPC: Monitor via LC-MS. Look for the mass shift corresponding to the conversion of -NO 2​ to -NH 2​ ( Δ m/z = -30 Da).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot Ethanol. Concentrate the filtrate, dilute with EtOAc, wash with brine, dry, and evaporate to yield the target aniline.

Quantitative Data & In-Process Controls

The following table summarizes the expected quantitative metrics and rigorous IPC standards required to maintain E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in a GMP-aligned environment.

TransformationReagents & ConditionsTypical YieldIn-Process Control (IPC)Purity Profile (HPLC)
N-Sulfonylation R-SO 2​ Cl, Et 3​ N, DCM, 0 °C to RT85–92%TLC (Hex/EtOAc 1:1), Ninhydrin>98% (No free amine detected)
SNAr (Thiolation) R-SH, K 2​ CO 3​ , DMF, 50 °C, 4 h78–88%HPLC (Consumption of SM)>95% (Mono-substituted)
Nitro Reduction Fe powder, NH 4​ Cl, EtOH/H 2​ O, 80 °C80–90%LC-MS (Mass shift -30 Da)>97% (Strictly no defluorination)

Mechanistic Workflow Visualization

The logical progression of the SNAr and reduction sequence is mapped below, emphasizing the transition from reaction execution to isolation.

Workflow Step1 Step 1: SNAr Reagents: R-SH, K2CO3 Solvent: DMF, 50°C Time: 4-6 h Step2 Step 2: Workup Quench: H2O Extract: EtOAc Wash: Brine Step1->Step2 Step3 Step 3: Reduction Reagents: Fe, NH4Cl Solvent: EtOH/H2O Time: 4 h Step2->Step3 Step4 Step 4: Isolation Filter: Celite Concentrate Purify: Column Step3->Step4

Fig 2: Sequential SNAr and reduction workflow with in-process controls.

References

  • Beinat C, Alam IS, James ML, Srinivasan A, Gambhir SS. Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2. Molecular Imaging and Biology. 2017;19(5):665-672. Available at:[Link]

  • Haywood T, Naya L, Davidzon G, et al. A Clinical PET Imaging Tracer ([18F]DASA-23) to Monitor Pyruvate Kinase M2-Induced Glycolytic Reprogramming in Glioblastoma. Clinical Cancer Research. 2021;27(23):6467-6478. Available at:[Link]

Application

Application Note: High-Yield N-Alkylation of 1-(2-Fluoro-6-nitrophenyl)piperazine for CNS Drug Discovery

Introduction & Pharmacophoric Rationale Arylpiperazines represent a privileged structural motif in medicinal chemistry, forming the core pharmacophore of numerous central nervous system (CNS) therapeutics, including atyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophoric Rationale

Arylpiperazines represent a privileged structural motif in medicinal chemistry, forming the core pharmacophore of numerous central nervous system (CNS) therapeutics, including atypical antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone) . Within this class, 1-(2-Fluoro-6-nitrophenyl)piperazine serves as a highly versatile and strategic building block.

The unique substitution pattern on the aryl ring dictates the molecule's reactivity. The strongly electron-withdrawing nitro (–NO₂) and fluoro (–F) groups at the ortho positions severely deplete the electron density of the proximal piperazine nitrogen (N1) through resonance and inductive effects. Consequently, the distal secondary amine (N4) retains its high nucleophilicity (pKa ~9.0), allowing for highly regioselective N-alkylation. The resulting N-alkylated derivatives are critical for modulating binding affinity at 5-HT and Dopamine receptors, and their metabolic fate in vivo is heavily dependent on CYP3A4-mediated N-dealkylation .

Mechanistic Insights & Reaction Causality

Designing a robust N-alkylation protocol requires strict control over reaction kinetics to maximize the yield of the tertiary amine while suppressing over-alkylation to the quaternary ammonium salt.

Reagent Selection & Causality
  • Solvent (Acetonitrile vs. DMF): According to green chemistry guidelines for sp³ C–N bond formation, avoiding toxic dipolar aprotic solvents like DMF or NMP simplifies downstream processing and improves the safety profile . Acetonitrile (MeCN) provides an optimal dielectric constant to stabilize the Sₙ2 transition state while maintaining a convenient reflux temperature (82°C) that drives the reaction to completion without degrading the nitroarene.

  • Base (Potassium Carbonate): K₂CO₃ acts as a heterogeneous acid scavenger. Its limited solubility in MeCN ensures a slow, controlled release of basicity. This prevents the E2 elimination side-reactions commonly induced by stronger, homogeneous bases (e.g., KOtBu or DIPEA) when using alkyl halides.

  • Chemoselectivity in Reductive Amination: When utilizing sterically hindered or elimination-prone alkyl groups, reductive amination is preferred over direct Sₙ2 alkylation . Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it selectively reduces the transient iminium ion without reducing the highly sensitive nitro group on the aryl ring.

Workflow A 1-(2-Fluoro-6-nitrophenyl) piperazine C K2CO3 / MeCN (80°C, 12h) A->C Base & Solvent B Alkyl Halide (R-Br / R-I) B->C Dropwise Addition D N-Alkylated Target (Tertiary Amine) C->D Main Pathway (SN2) E Quaternary Salt (Byproduct) C->E Over-alkylation (Minimized via stoichiometry)

Caption: Workflow for the selective Sₙ2 N-alkylation of 1-(2-Fluoro-6-nitrophenyl)piperazine.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the direct N-alkylation using 1-bromobutane as a model electrophile. The use of MeCN with inorganic carbonates drastically reduced quaternary salt formation compared to DMF.

SolventBase (1.5 eq)Temp (°C)Time (h)Target Yield (%)Quaternary Byproduct (%)
DMFK₂CO₃80127812
DMFDIPEA8012819
MeCN K₂CO₃ 82 12 92 < 2
MeCNCs₂CO₃82894< 2
THFEt₃N6624655

Experimental Protocols

Protocol A: Direct Sₙ2 N-Alkylation (Self-Validating System)

Objective: Synthesize N-alkyl-1-(2-fluoro-6-nitrophenyl)piperazine using an alkyl bromide.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Fluoro-6-nitrophenyl)piperazine (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (30 mL). Stir at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.

  • Electrophile Addition: Dissolve the alkyl bromide (1.05 eq, 10.5 mmol) in 5 mL of Acetonitrile. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, favoring the reaction with the secondary amine over the newly formed tertiary amine, thereby preventing over-alkylation.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Monitor via LC-MS or TLC (Eluent: 9:1 DCM/MeOH). The reaction is typically complete within 12 hours.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove K₂CO₃ and precipitated KBr. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace unreacted starting material remains.

Protocol B: Chemoselective Reductive Amination

Objective: Form the C–N bond using an aldehyde when the alkyl halide is prone to elimination.

  • Imine Formation: Dissolve 1-(2-Fluoro-6-nitrophenyl)piperazine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions. Causality: STAB is utilized because its mild reducing power will not reduce the easily reducible nitro group on the aryl ring, ensuring strict chemoselectivity.

  • Quenching: Stir for an additional 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extraction: Extract with DCM (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate for purification.

Pharmacological Application Pathway

Once synthesized, these N-alkylated arylpiperazines act as critical ligands in the CNS. The diagram below illustrates the downstream signaling pathway resulting from their interaction with monoaminergic receptors.

Pathway A N-Alkylated Arylpiperazine B 5-HT1A Receptor A->B Partial Agonism C Dopamine D2 Receptor A->C Antagonism D Gi/o Protein Coupling B->D Activation C->D Modulation E cAMP Reduction D->E Adenylyl Cyclase Inhibition F CNS Therapeutic Effect (Anxiolytic / Antipsychotic) E->F Downstream Signaling

Caption: Pharmacological signaling pathway of N-alkylated arylpiperazine CNS therapeutics.

References

  • Green Criteria for N-alkylation at sp³ carbon. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, PubMed. Available at:[Link]

  • A Simple Synthesis of N-Alkylpiperazines. Synthetic Communications, ResearchGate. Available at: [Link]

Method

Application Note: Preparation of Pharmaceutical Intermediates from 1-(2-Fluoro-6-nitrophenyl)piperazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Synthesis, and Standardized Protocols Introduction and Strategic Utility The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Synthesis, and Standardized Protocols

Introduction and Strategic Utility

The compound 1-(2-fluoro-6-nitrophenyl)piperazine is a highly versatile and privileged building block in modern medicinal chemistry. It serves as a critical precursor for the synthesis of complex fused heterocycles—such as benzoxazines and quinoxalines—which are integral to the development of central nervous system (CNS) agents, PARP1 inhibitors[1], and IL-17 modulators[2]. Furthermore, its functionalized derivatives are instrumental in the design of advanced positron emission tomography (PET) tracers, such as[18F]DASA-23, utilized for the noninvasive imaging of tumor glycolysis[3].

By strategically manipulating the nitro and fluoro substituents, chemists can achieve precise regiocontrol during downstream cyclizations, making this scaffold indispensable for targeted drug discovery.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The foundational step in generating this intermediate is the Nucleophilic Aromatic Substitution (SNAr) of 1,2-difluoro-3-nitrobenzene with a piperazine derivative.

Causality of Regioselectivity: The regiochemical outcome of this SNAr reaction is strictly governed by the electronic environment of the aromatic ring[4]. The strongly electron-withdrawing nitro group activates the ortho and para positions by stabilizing the intermediate Meisenheimer complex via resonance. Consequently, the fluorine atom at the C2 position (which is ortho to the nitro group) is highly susceptible to nucleophilic attack. The C1 fluorine (which is meta to the nitro group) lacks this resonance stabilization and remains intact[4].

Causality of Reagent Selection: To prevent the formation of undesired bis-arylated byproducts (e.g., 1,4-bis(2-fluoro-6-nitrophenyl)piperazine), unprotected piperazine is avoided. Instead, mono-Boc protected piperazine (1-Boc-piperazine) is utilized[5]. This ensures a strict 1:1 stoichiometry. The resulting intermediate, tert-butyl 4-(2-fluoro-6-nitrophenyl)piperazine-1-carboxylate, can be cleanly deprotected under acidic conditions to yield the target core.

Synthetic Workflow Visualization

SynthesisPathway SM 1,2-Difluoro-3-nitrobenzene (Starting Material) Int1 tert-Butyl 4-(2-fluoro-6-nitrophenyl) piperazine-1-carboxylate SM->Int1 SNAr Reaction K2CO3, DMF BocPip Boc-Piperazine (Nucleophile) BocPip->Int1 Int2 1-(2-Fluoro-6-nitrophenyl) piperazine Int1->Int2 Acidic Deprotection HCl/Dioxane Int3 1-(2-Amino-6-fluorophenyl) piperazine Int2->Int3 Nitro Reduction Pd/C, H2 Product Heterocyclic APIs (e.g., PARP1/IL-17 Modulators) Int3->Product Cyclization

Synthetic workflow from 1,2-difluoro-3-nitrobenzene to pharmaceutical intermediates.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating physical and chemical indicators to ensure reaction success at each stage.

Protocol A: SNAr Synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenyl)piperazine-1-carboxylate
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-difluoro-3-nitrobenzene (1.0 equiv, 10.0 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) followed by 1-Boc-piperazine (1.1 equiv, 11.0 mmol).

  • Reaction Execution: Heat the suspension to 80 °C under a nitrogen atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The consumption of the highly mobile difluoro starting material and the appearance of a bright yellow, UV-active product spot indicates completion (typically 4–6 hours).

  • Workup: Cool to room temperature and quench with ice water. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to afford the product as a yellow solid[5].

Protocol B: Deprotection to 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride
  • Preparation: Dissolve the intermediate from Protocol A (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv, 25 mL) at 0 °C. Stir the mixture and allow it to warm to room temperature over 2 hours.

  • Self-Validation (Precipitation): As the Boc group is cleaved, the resulting secondary amine will form a hydrochloride salt. Because this salt is insoluble in DCM/dioxane, a thick precipitate will crash out of the solution, serving as a visual confirmation of successful deprotection.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield the pure hydrochloride salt[6].

Protocol C: Reduction to 1-(2-Amino-6-fluorophenyl)piperazine
  • Preparation: Suspend 1-(2-fluoro-6-nitrophenyl)piperazine (5.0 mmol) in HPLC-grade Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.5 mmol) under an argon blanket to prevent spontaneous ignition.

  • Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room temperature under 1 atm of H₂.

  • Self-Validation (Gas Uptake): The reaction is complete when the balloon stops deflating (cessation of hydrogen uptake), typically within 3–5 hours. The solution will also transition from a deep yellow/orange to a pale, nearly colorless state.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate in vacuo to yield the highly reactive ortho-aminoarylpiperazine intermediate, ready for immediate cyclization.

Reaction Optimization Data

To maximize the yield of the SNAr step (Protocol A), various conditions were evaluated. The data below demonstrates that polar aprotic solvents combined with inorganic bases provide the optimal thermodynamic environment for the displacement of the highly activated ortho-fluorine.

Table 1: Optimization of SNAr Conditions

EntrySolventBase (Equiv)Temperature (°C)Time (h)Isolated Yield (%)
1THFTEA (2.0)65 (Reflux)1262%
2AcetonitrileK₂CO₃ (2.0)80 (Reflux)881%
3DMFDIPEA (2.0)80688%
4 DMF K₂CO₃ (2.0) 80 4 94%

Note: Entry 4 represents the standardized conditions utilized in Protocol A, offering the highest yield and shortest reaction time.

References

  • Fused imidazole derivatives as il-17 modulators - Google P
  • Parp1 inhibitors and uses thereof - Google P
  • Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2 - PubMed - [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-(2-Fluoro-6-nitrophenyl)piperazine synthesis

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-nitrophenyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-nitrophenyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in improving the yield and purity of this important synthetic intermediate. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful but sometimes challenging reaction class. This guide is designed to address common issues encountered during this synthesis with scientifically grounded explanations and practical solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges faced during the synthesis of 1-(2-Fluoro-6-nitrophenyl)piperazine.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent issue in SNAr reactions and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The reaction may not have reached completion. SNAr reactions can be slow, especially if conditions are not optimal.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the starting material (2,6-difluoronitrobenzene) is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. Heating is often required to provide sufficient activation energy for the elimination of the leaving group from the intermediate complex.[1]

  • Purity of Reagents: The presence of impurities, especially water, can significantly hinder the reaction.

    • Solution: Ensure all reagents are of high purity. Use anhydrous piperazine and dry solvents. Polar aprotic solvents like DMF and DMSO are hygroscopic and should be dried over molecular sieves or purchased as anhydrous grade. Water can compete with piperazine as a nucleophile and can also affect the solubility and reactivity of the base.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the success of this reaction.

    • Solution: Refer to the detailed discussion in Q4. The base is required to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) generated during the reaction. Polar aprotic solvents are essential for stabilizing the charged intermediate.[1][2]

  • Inefficient Workup and Purification: Product may be lost during extraction and purification steps.

    • Solution: The product, being a basic amine, can be protonated. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase. If using column chromatography, select an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine) to prevent the product from streaking on the silica gel.

Q2: I'm observing a significant amount of a di-substituted byproduct. How can I prevent this?

The formation of a di-substituted byproduct, where two molecules of 2,6-difluoronitrobenzene react with one molecule of piperazine, is a common problem due to the two nucleophilic nitrogen atoms in piperazine.

  • Stoichiometry: Using an equimolar ratio of reactants is likely to lead to di-substitution.

    • Solution: Employ a large excess of piperazine (typically 3-5 equivalents). This statistical advantage ensures that a molecule of 2,6-difluoronitrobenzene is more likely to encounter a free piperazine molecule rather than the already-reacted product.[3]

  • Reaction Conditions: High concentrations and rapid addition of the electrophile can favor the formation of the di-substituted product.

    • Solution: Add the 2,6-difluoronitrobenzene slowly to the solution of piperazine and base. This maintains a high concentration of the free piperazine relative to the electrophile throughout the reaction.

Q3: The reaction is very slow or doesn't seem to be proceeding. What should I check?

A stalled reaction is often due to a misunderstanding of the key factors that drive the SNAr mechanism.

  • Activation of the Aromatic Ring: The SNAr reaction requires an electron-deficient aromatic ring.[4][5][6]

    • Explanation: The nitro group (-NO2) is a powerful electron-withdrawing group. Its presence ortho to the fluorine leaving group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[4][5][6][7] If the nitro group were in the meta position, this stabilization would not be possible, and the reaction would be significantly slower or not occur at all.[3][6]

  • Leaving Group Ability: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[4]

    • Explanation: This is counterintuitive compared to SN2 reactions. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[4][5] Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, thus accelerating this initial attack.[1]

  • Insufficient Heat: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-100 °C) while monitoring by TLC.[1]

Q4: How do I choose the optimal solvent and base for this reaction?

The correct combination of solvent and base is arguably the most critical factor for achieving a high yield.

Solvent Selection

Polar aprotic solvents are the preferred choice for SNAr reactions. They are effective at solvating cations, which leaves the anionic nucleophile more "naked" and reactive.[1]

SolventBoiling Point (°C)Dielectric ConstantKey Advantages & Disadvantages
DMSO 18947Excellent solvating power, often leads to the fastest rates. Can be difficult to remove.
DMF 15337Good solvating power, easier to remove than DMSO. Can decompose at high temperatures.
Acetonitrile 8238Lower boiling point, useful for reactions at moderate temperatures. Less effective at solvating than DMSO/DMF.
THF 667.5Less polar, often results in slower reactions. May be tried if side reactions are an issue in more polar solvents.
Base Selection

The base plays a dual role: it deprotonates piperazine to increase its nucleophilicity and neutralizes the HF byproduct.

BasepKa of Conjugate AcidTypeKey Advantages & Disadvantages
K₂CO₃ 10.3InorganicInexpensive, commonly used. Its limited solubility can sometimes be beneficial for controlling reactivity.
Et₃N 10.7Organic (Tertiary Amine)Soluble in organic solvents. Can act as a nucleophilic catalyst in some cases.
DIPEA 11.0Organic (Hindered Amine)Sterically hindered, less likely to compete as a nucleophile. Good choice for sensitive substrates.
Excess Piperazine 9.8ReagentCan serve as both the nucleophile and the base, simplifying the reaction mixture. Requires a larger excess.
Reaction Mechanism & Troubleshooting Visualized

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

Mechanism of SNAr

The reaction proceeds in two main steps: nucleophilic attack to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the fluoride leaving group to restore aromaticity.[4][5][6]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting Workflow

If you are experiencing issues with your synthesis, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed Start Low Yield or No Reaction Check_TLC Monitor by TLC/LCMS. Is starting material consumed? Start->Check_TLC Increase_Temp Increase Temperature Check_TLC->Increase_Temp No Check_Stoichiometry Increase excess of piperazine (e.g., 3 -> 5 equiv.) Check_TLC->Check_Stoichiometry Yes, but side products Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Check_Solvent Switch to more polar solvent? (e.g., THF -> DMSO) Increase_Time->Check_Solvent Check_Reagents Check Reagent Purity. Are solvents anhydrous? Is piperazine pure? Check_Solvent->Check_Reagents Slow_Addition Add electrophile slowly Check_Stoichiometry->Slow_Addition Lower_Temp Lower reaction temperature Slow_Addition->Lower_Temp Lower_Temp->Check_Reagents Success Yield Improved Check_Reagents->Success

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

Optimized Experimental Protocol

This protocol is a recommended starting point for achieving a high yield of 1-(2-Fluoro-6-nitrophenyl)piperazine.

Materials:

  • 2,6-Difluoronitrobenzene (1.0 equiv)

  • Anhydrous Piperazine (4.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous piperazine (4.0 equiv) and anhydrous DMF.

  • Stir the mixture until the piperazine has fully dissolved.

  • Add anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Slowly add a solution of 2,6-difluoronitrobenzene (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (containing 1% triethylamine) to afford the desired product as a yellow solid.

References
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitution. Nature Chemistry, 10(9), 917–923. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. [Link]

  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. [Link]

  • Khan, I., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Scientific Reports, 14(1), 1-20. [Link]

  • Beyki, M. H., et al. (2016). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. [Link]

  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. [Link]

  • Gorte, S. Z., & Cooks, R. G. (2017). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 19(7), 448–455. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). The Microwave-to-Flow Paradigm: Translating High-Temperature Batch Microwave Chemistry to Continuous-Flow Processes. Chemistry – A European Journal, 17(43), 11956-11968.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Spinelli, D., et al. (1980). Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2, (5), 747-751. [Link]

  • Nikolic, K., et al. (2005). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. ResearchGate. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 43-52. [Link]

  • Chemistry Steps. (2021, August 10). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • Appchem. (n.d.). 1-(2-Fluoro-6-nitrophenyl)piperidine. Appchem. [Link]

  • ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate. [Link]

  • Behera, R. N., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Optimization

Overcoming poor aqueous solubility of 1-(2-Fluoro-6-nitrophenyl)piperazine

Welcome to the Technical Support Center for 1-(2-Fluoro-6-nitrophenyl)piperazine formulation and handling. This guide is specifically designed for researchers, analytical scientists, and drug development professionals fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Fluoro-6-nitrophenyl)piperazine formulation and handling. This guide is specifically designed for researchers, analytical scientists, and drug development professionals facing challenges with the aqueous solubility of this compound.

As a piperazine derivative conjugated to a highly electron-withdrawing and lipophilic 2-fluoro-6-nitrophenyl group, this compound exhibits classic "brick dust" and "grease ball" characteristics. Its solubility is highly pH-dependent due to the basic secondary amine on the piperazine ring. Below, you will find diagnostic tools, troubleshooting FAQs, and validated methodologies to overcome these physicochemical barriers.

Diagnostic Formulation Flowchart

Before troubleshooting, use the decision tree below to identify the most appropriate solubilization strategy based on your experimental endpoint.

FormulationTree Start What is the Downstream Application? InVitro In Vitro Assays (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo Dosing (PK / Efficacy / Tox) Start->InVivo DMSO Cosolvent System DMSO Stock (10-50 mM) + 0.1% Tween-20 InVitro->DMSO Low Volume Tolerance pH Is an acidic vehicle (pH < 4) physiologically acceptable? InVivo->pH Salt In Situ Salt Formation (HCl or Mesylate Salt) pH->Salt Yes CD Cyclodextrin Complexation (20% w/v HP-β-CD) pH->CD No (Requires pH 7.4)

Decision tree for selecting the optimal solubility enhancement strategy based on application.

Troubleshooting Guides & FAQs

Q: Why does 1-(2-Fluoro-6-nitrophenyl)piperazine precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A: This phenomenon is caused by a rapid solvent shift and the compound's pKa. The secondary amine of the piperazine ring has an estimated pKa of ~8.5–9.0. In pure DMSO, the compound is fully solvated. When introduced to PBS at pH 7.4, a significant fraction of the molecules exists as the uncharged free base. The highly lipophilic 2-fluoro-6-nitrophenyl moiety drives hydrophobic aggregation, overcoming the hydration energy, which leads to rapid supersaturation and precipitation. To prevent this, you must lower the pH of the buffer or introduce a surfactant (e.g., 0.1% Tween-80) to lower the interfacial tension before adding the DMSO stock.

Q: Can I use hydrotropy to enhance the solubility of this compound without altering the pH? A: Yes. Hydrotropy is a highly effective technique that increases aqueous solubility without requiring chemical modification of hydrophobic drugs [1]. Hydrotropes like sodium benzoate or urea disrupt the hydrogen-bonding network of water and form weak, non-covalent molecular interactions with the hydrophobic phenyl ring of the compound. For 1-(2-Fluoro-6-nitrophenyl)piperazine, utilizing a 10–20% sodium benzoate solution can significantly increase solubility at neutral pH.

Q: We are formulating this compound for oral gavage in mice. Cosolvents (PEG400/EtOH) cause precipitation in the gastric fluid. What is the alternative? A: Relying strictly on cosolvents often leads to in vivo precipitation upon dilution in gastrointestinal fluids. You should transition to either Salt Formation or Cyclodextrin Complexation . Piperazine derivatives are excellent candidates for salt formation, which can improve solubility by more than 10-fold by lowering the crystal lattice energy and increasing ionization [2]. Alternatively, encapsulating the lipophilic phenyl ring within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) will shield it from the aqueous environment, preventing gastric precipitation.

Q: Does nanonization work for piperazine derivatives? A: Absolutely. If chemical complexation or salt formation interferes with your assay, formulating the compound into a nanosuspension can drastically increase the surface area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation. Nanoparticle formulations of highly lipophilic compounds have been shown to increase aqueous solubility by over 1000-fold and significantly enhance systemic and brain uptake [3].

Quantitative Comparison of Solubilization Strategies

Summarized below is a comparative analysis of the strategies applicable to 1-(2-Fluoro-6-nitrophenyl)piperazine to help you balance efficacy with experimental constraints.

Solubilization StrategyEstimated Fold-Increase in SolubilityPrimary Mechanism of ActionProsCons
pH Adjustment (pH < 3.0) ~50x - 100xProtonation of piperazine N4 amineSimple, highly effective, low costAcidic pH may cause tissue irritation in vivo
Cosolvents (10% DMSO) ~10x - 20xReduction of solvent dielectric constantEasy to prepare for in vitro assaysHigh risk of precipitation upon dilution
Cyclodextrin (20% HP-β-CD) ~30x - 60xHost-guest inclusion complexationMaintains physiological pH (7.4)Requires mixing time; high mass of excipient
Hydrotropy (Sodium Benzoate) ~15x - 40xDisruption of water structure / stackingNo chemical modification neededHigh concentrations of hydrotrope required
Nanosuspension > 100xIncreased surface area (Noyes-Whitney)Excellent for oral bioavailabilityRequires specialized equipment (sonicator/mill)

Step-by-Step Methodologies

Protocol A: In Situ Hydrochloride Salt Formation

Use this protocol to generate a highly soluble, self-validating aqueous solution for dosing where acidic vehicles are tolerated.

  • Weighing: Accurately weigh 10 mg of 1-(2-Fluoro-6-nitrophenyl)piperazine free base into a glass vial.

  • Suspension: Add 8 mL of sterile, distilled water. The compound will remain as a cloudy suspension (brick dust).

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring continuously. For 10 mg (MW ~225.2 g/mol ), add approximately 465 µL of 0.1 M HCl.

  • Agitation: Vortex the mixture for 2 minutes, followed by bath sonication for 10 minutes at room temperature.

  • Validation: The suspension should transition to a clear, pale-yellow solution. Measure the pH; it should stabilize between 3.5 and 4.5. If the solution remains cloudy, add 0.1 M HCl in 10 µL increments until complete dissolution is achieved.

  • Volume Adjustment: QS to 10 mL with distilled water to achieve a final concentration of 1 mg/mL.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Use this protocol when physiological pH (7.4) must be strictly maintained for cell culture or IV administration.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Stir until completely transparent.

  • API Addition: Add 1-(2-Fluoro-6-nitrophenyl)piperazine in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Equilibration: Place the vial on a magnetic stirrer at 300 RPM for 24 hours at 25°C. Causality note: Inclusion complexation is a thermodynamic equilibrium process; sufficient time must be allowed for the lipophilic phenyl ring to partition into the cyclodextrin cavity.

  • Filtration (Self-Validation): Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed free base.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact solubilized concentration before proceeding with your assay.

Mechanistic Solubilization Pathways

Understanding the thermodynamic pathways of these interventions allows for better protocol optimization.

Mechanism FreeBase 1-(2-Fluoro-6-nitrophenyl)piperazine (Free Base, High Lattice Energy) Aqueous Aqueous Solution (Precipitation / Aggregation) FreeBase->Aqueous Neutral pH (7.4) Protonation Protonation (pH < pKa) Addition of HCl FreeBase->Protonation Complexation Hydrophobic Cavity Insertion Addition of HP-β-CD FreeBase->Complexation SaltSol Ionized Piperazinium Salt (High Solvation Energy) Protonation->SaltSol CDSol Host-Guest Inclusion Complex (Apparent Solubility ↑) Complexation->CDSol

Mechanistic pathways for overcoming the high lattice energy and lipophilicity of the free base.

References

  • Solubility enhancement techniques with special emphasis on hydrotrophy Academia.edu [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs PubMed / Journal of Pharmaceutical Sciences[Link]

  • Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement PubMed Central (PMC)[Link]

Troubleshooting

Purifying 1-(2-Fluoro-6-nitrophenyl)piperazine from unreacted starting materials

Welcome to the Technical Support Center. As drug development professionals, synthesizing fluoro-nitro aromatic piperazines via Nucleophilic Aromatic Substitution (SNAr) is a routine yet deceptively complex operation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing fluoro-nitro aromatic piperazines via Nucleophilic Aromatic Substitution (SNAr) is a routine yet deceptively complex operation. While the SNAr reaction between 1,2-difluoro-3-nitrobenzene and piperazine is highly efficient, the downstream purification—specifically the removal of excess unreacted piperazine—frequently bottlenecks process scale-up.

This guide provides field-proven, self-validating protocols to isolate 1-(2-fluoro-6-nitrophenyl)piperazine with high purity, bypassing common pitfalls like intractable emulsions and bis-alkylation.

The Chemistry & Causality: Why is Piperazine Hard to Remove?

In a standard SNAr aminolysis, piperazine is deployed in a large stoichiometric excess (typically 3.0 to 5.0 equivalents). This is because piperazine is highly reactive in SNAr systems ()[1]; if the local concentration of piperazine drops, the newly formed mono-substituted product will act as a nucleophile and attack a second equivalent of the electrophile, forming a symmetrical bis-substituted impurity.

However, this necessary excess creates a significant purification liability:

  • Amphiphilic Emulsion Formation: Piperazine is a highly polar, water-soluble diamine. During liquid-liquid extraction, it partitions into the aqueous phase but tends to accumulate at the organic-aqueous interface. This surfactant-like behavior frequently causes severe emulsions, particularly in standard extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) ()[2].

  • Overlapping Basicity: The target product, 1-(2-fluoro-6-nitrophenyl)piperazine, contains a basic secondary amine (pKa ~8.5). Unreacted piperazine is a diamine (pKa1 = 9.73, pKa2 = 5.33). Because their basicities overlap, aggressive acidic washes (e.g., 1M HCl) will protonate both the product and the impurity, dragging both into the aqueous waste layer and destroying your yield.

The Causality of the MTBE/Water Solution: To circumvent emulsion formation, we transition the extraction solvent from EtOAc to Methyl tert-butyl ether (MTBE). MTBE has a lower dielectric constant and lower water miscibility, which sharply accelerates phase separation. Furthermore, incorporating a small volume of methanol into the aqueous wash alters the interfacial surface tension, effectively breaking the piperazine-induced emulsion ()[3].

Physicochemical Profiling

Understanding the physical properties of your reaction components is critical for designing a logical purification strategy.

PropertyPiperazine1,2-Difluoro-3-nitrobenzene1-(2-Fluoro-6-nitrophenyl)piperazine
Reaction Role Nucleophile (Excess)Electrophile (Limiting)Target Product
Molecular Weight 86.14 g/mol 159.09 g/mol 225.22 g/mol
pKa (Amine) 9.73 (pKa1), 5.33 (pKa2)N/A~8.5 (Secondary Amine)
LogP (Estimated) -1.172.51.8
Water Solubility Highly Soluble (>100 mg/mL)InsolublePoorly Soluble
Organic Solubility Poor in non-polar solventsHighly SolubleSoluble in DCM, MTBE, EtOAc

Visual Workflows

SNAr_Pathway SM1 1,2-Difluoro-3- nitrobenzene Product 1-(2-Fluoro-6-nitrophenyl) piperazine SM1->Product SNAr (Major) SM2 Piperazine (Excess) SM2->Product Byproduct Bis-substituted Impurity Product->Byproduct + SM1 (Minor)

Figure 1: SNAr reaction pathway and bis-alkylation byproduct formation.

Extraction_Workflow Crude Crude Reaction Mixture Evap Concentrate in vacuo Crude->Evap Dissolve Re-dissolve in MTBE Evap->Dissolve Wash Wash with H2O:MeOH (5:1) Dissolve->Wash Org Organic Phase (MTBE) Target Product Wash->Org Top Layer Aq Aqueous Phase Excess Piperazine Wash->Aq Bottom Layer Dry Dry over Na2SO4 Org->Dry Pure Purified Product Dry->Pure

Figure 2: MTBE-based liquid-liquid extraction workflow for piperazine removal.

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Scalable & Chromatography-Free)

This protocol exploits the differential solubility of piperazine and the target product without relying on aggressive pH adjustments.

  • Solvent Swap: Concentrate the crude SNAr reaction mixture (typically in Acetonitrile or THF) in vacuo to remove all volatile reaction solvents.

    • Validation Cue: The residue should be a thick, yellow-orange oil. No solvent odor should remain.

  • Dissolution: Re-dissolve the crude oil in MTBE (approx. 15 mL per gram of crude).

    • Validation Cue: The solution should be completely homogeneous. If white crystalline solids remain, it is likely precipitated piperazine hydrochloride/hydrofluoride salts. Filter these off via a glass frit before proceeding.

  • Aqueous Wash: Transfer the MTBE solution to a separatory funnel. Add an aqueous wash mixture consisting of Water and Methanol in a 5:1 volumetric ratio ()[3]. Shake vigorously and vent.

    • Validation Cue: Allow the funnel to sit. Two distinct layers should form within 3 minutes. The top MTBE layer will be bright yellow (containing the product), while the bottom aqueous layer will be colorless (containing excess piperazine).

  • pH Verification: Separate the layers.

    • Validation Cue: Spot the aqueous waste on pH paper. It should read pH > 9, confirming the extraction of free-base piperazine.

  • Repetition & Drying: Repeat the aqueous wash two more times. Dry the combined organic MTBE layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free-base product.

Protocol B: Silica Gel Chromatography (For Analytical Purity)

If trace piperazine or the bis-substituted impurity remains, flash chromatography is required.

  • Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH₄OH) in a 90:9:1 ratio.

    • Causality: The basic secondary amine of the product will streak aggressively on standard silica gel due to hydrogen bonding with acidic silanol groups. The addition of 1% NH₄OH neutralizes the silica surface, ensuring sharp, Gaussian peaks and preventing irreversible product binding.

  • Loading: Dry-load the crude mixture onto silica gel or load it as a concentrated DCM solution.

    • Validation Cue: The bright yellow band should sit cleanly at the top of the column.

  • Elution: Run the column using the prepared eluent.

    • Validation Cue: Monitor fractions via TLC. The target product will elute as a bright yellow band (Rf ~ 0.4) and will stain deep purple/brown with Ninhydrin due to the presence of the secondary amine. The bis-substituted impurity (if present) will elute much earlier (Rf ~ 0.8) as it lacks a highly polar secondary amine.

Troubleshooting FAQs

Q: My reaction mixture turned into a thick, milky emulsion during the water wash. How do I break it? A: Emulsions in this system are caused by the surfactant-like behavior of piperazine at the organic-aqueous interface. To break it, add a small volume of Methanol (approx. 10% of the aqueous volume) and saturated brine ()[3]. The methanol alters the interfacial surface tension, while the brine increases the ionic strength of the aqueous layer, forcing the organic product completely into the MTBE phase.

Q: Why can't I just use an acidic wash (e.g., 1M HCl) to pull the piperazine into the aqueous layer? A: Overlapping basicity. While piperazine is a diamine (pKa1 = 9.73), your target product retains a basic secondary amine (pKa ~8.5). An aggressive acidic wash will protonate both compounds, dragging your desired product into the aqueous waste and destroying your yield. If you must use acid, use a carefully buffered mild acid (pH ~6.5) to selectively protonate piperazine's second amine (pKa2 = 5.33), though the MTBE/Water method is far superior.

Q: I am detecting a significant high-molecular-weight impurity by LC-MS. What is it? A: This is likely the symmetrical bis-substituted byproduct, 1,4-bis(2-fluoro-6-nitrophenyl)piperazine. Piperazine is highly reactive in SNAr aminolysis ()[1]. If the local concentration of piperazine drops, the mono-substituted product acts as a nucleophile and attacks a second equivalent of the electrophile. Always ensure piperazine is in a 3.0–5.0x molar excess and add the electrophile dropwise to the piperazine solution, not the other way around.

Q: Can I use mono-Boc-protected piperazine to avoid this whole mess? A: Yes. Using 1-Boc-piperazine completely prevents bis-alkylation and makes the intermediate highly lipophilic, eliminating emulsions during extraction. However, this adds two synthetic steps (protection and subsequent TFA/HCl deprotection) and increases reagent costs. For scale-up, optimizing the direct reaction with unprotected piperazine using the MTBE wash protocol is significantly more cost-effective.

References

  • Google Patents. "WO2006135544A1 - SYNTHESIS OF 11-(4[-(2-HYDROXYETHOXY)ETHYL]-PIPERAZINYL)-DIBENZO[b,f][1,4]THIAZEPINE AND ITS FUMARATE SALT". Google Patents.
  • ACS Publications. "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions". The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidative Degradation of 1-(2-Fluoro-6-nitrophenyl)piperazine

Welcome to the specialized technical support center for the handling and storage of 1-(2-Fluoro-6-nitrophenyl)piperazine . This portal is designed for researchers and drug development professionals who require high-fidel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the handling and storage of 1-(2-Fluoro-6-nitrophenyl)piperazine . This portal is designed for researchers and drug development professionals who require high-fidelity preservation of this critical synthetic intermediate.

Below, you will find a causality-driven breakdown of degradation mechanisms, a troubleshooting FAQ, quantitative stability data, and a self-validating protocol for long-term storage.

Part 1: Mechanistic Causality of Piperazine Oxidation

Understanding why 1-(2-Fluoro-6-nitrophenyl)piperazine degrades is the first step in preventing it. The molecule consists of an electron-withdrawing 2-fluoro-6-nitrophenyl group attached to a piperazine ring. While the proximal tertiary nitrogen is sterically and electronically protected, the terminal secondary amine of the piperazine ring is highly reactive.

When exposed to atmospheric oxygen, UV/visible light, or trace transition metals, the secondary amine undergoes radical-mediated oxidation. Studies on piperazine derivatives under oxidative stress reveal that the secondary amine rapidly degrades into N-oxides, and eventually undergoes C-N bond cleavage to form ring-opened fragments like N-formylpiperazine and ethylenediamine derivatives[1]. Furthermore, arylpiperazines are highly susceptible to photodegradation and hydrolysis, which directly leads to a loss of potency and the generation of reactive chemical species[2].

OxidationPathway A 1-(2-Fluoro-6-nitrophenyl)piperazine (Intact Secondary Amine) B Reactive Oxygen Species (ROS) & Trace Metals (Cu²⁺, Fe²⁺) A->B Environmental Exposure (Air/Light) C N-Centered Radical Intermediate B->C Radical Initiation (Hydrogen Abstraction) D N-Oxide Derivatives (Primary Degradation) C->D Oxygen Addition E Ring-Opened Fragments (e.g., N-formylpiperazine) C->E C-N Bond Cleavage (Advanced Oxidation)

Fig 1. Radical-mediated oxidative degradation pathway of the piperazine ring.

Part 2: Troubleshooting Guides & FAQs

Q: My bulk powder has shifted from a pale yellow to a dark orange/brown over the last few months. Is it still usable? A: This discoloration is a primary visual marker of N-oxide formation and advanced oxidative degradation. The sample should not be used for sensitive synthetic steps without re-purification (e.g., flash chromatography or recrystallization). The color change indicates that the radical initiation phase has propagated through the bulk material.

Q: We store our compound at 4°C in standard clear glass vials with screw caps. Why are we seeing 5-8% degradation on our LC-MS after 3 months? A: Cold storage alone is insufficient. Your current setup suffers from two critical failures:

  • Photodegradation: Clear glass allows ambient lab light to penetrate, initiating photo-oxidation.

  • Oxygen Permeability: Standard screw caps lack a hermetic seal, allowing slow oxygen ingress. As the vial is cooled to 4°C, internal pressure drops, potentially pulling ambient, moisture-laden air into the vial.

Q: How do trace metals affect the stability of arylpiperazines, and how do they get into my sample? A: Trace transition metals, particularly Cu²⁺ and Fe²⁺, act as potent catalysts for oxidative degradation by facilitating Fenton-like reactions that generate reactive oxygen species[3]. These metals are commonly introduced via repeated use of lower-grade stainless steel spatulas during weighing, or by storing the compound in low-quality glass that leaches metal ions over time. Always use PTFE-coated spatulas or high-purity glass/plasticware when handling this compound.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation rates of 1-(2-Fluoro-6-nitrophenyl)piperazine under various storage conditions, highlighting the necessity of an optimized environment.

Storage ConditionAtmosphereLight ExposureVessel TypeEst. Degradation (6 Months)
Room Temp (25°C)Ambient AirUnrestrictedClear Glass> 15.0%
Refrigerated (4°C)Ambient AirDarkClear Glass5.0 - 8.0%
Freezer (-20°C)Ambient AirDarkAmber Glass1.5 - 3.0%
Freezer (-20°C) Argon Purged Dark Amber Glass + PTFE Septa < 0.5%
Part 4: Self-Validating Storage Protocol

To achieve < 0.5% degradation over extended periods, you must implement a robust, self-validating workflow. Do not simply place the bulk bottle in a freezer. Follow this step-by-step methodology:

Step 1: Baseline Quality Control (The Validation Anchor) Before processing, dissolve a 1 mg sample in LC-MS grade acetonitrile. Run a baseline UV-Vis/LC-MS to quantify the exact ratio of intact 1-(2-Fluoro-6-nitrophenyl)piperazine to any pre-existing N-oxide impurities. This establishes your "Time Zero" purity.

Step 2: Inert Glovebox Transfer Move the bulk powder into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and ambient air. It effectively settles over the powder, displacing oxygen deep within the interstitial spaces of the solid reagent.

Step 3: Aliquoting & Vessel Selection Dispense the bulk powder into pre-dried, single-use amber glass vials. Causality: Opening a bulk container repeatedly introduces fresh oxygen and moisture. Single-use aliquots ensure the remaining supply is never compromised. Amber glass blocks UV/Vis radiation, preventing photo-induced radical initiation[2].

Step 4: Sealing Mechanism Seal the vials with PTFE-lined silicone septa screw caps. Causality: Silicone provides a compressible, hermetic seal against moisture ingress. The inert PTFE facing ensures the chemical does not react with or degrade the silicone matrix over time.

Step 5: Control Formulation (Self-Validation Step) Leave one aliquot sealed under ambient air (no Argon purge) as a positive control. During your 6-month QC check, the ambient vial must show degradation while the Argon vials remain pristine. This proves that your inerting protocol—not just the low temperature—is actively preserving the compound.

Step 6: Desiccated Storage Store all sealed vials at -20°C inside a secondary desiccator chamber containing active indicating silica gel.

StorageProtocol S1 1. Bulk Receipt (Keep Sealed) S2 2. Transfer to Argon Glovebox S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Seal with PTFE/ Silicone Septa S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Fig 2. Step-by-step inert atmosphere aliquoting and self-validating storage workflow.

References
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative Isaac Scientific Publishing URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture University of Texas at Austin / OSTI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 1-(2-Fluoro-6-nitrophenyl)piperazine HPLC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing peak shape distortions—specifically peak tailing—when analyzing 1-(2-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing peak shape distortions—specifically peak tailing—when analyzing 1-(2-Fluoro-6-nitrophenyl)piperazine.

Below, we deconstruct the chemical causality of this phenomenon, provide self-validating experimental protocols to restore peak symmetry, and answer common technical questions.

Core Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckSystem Check Extra-Column Volume & Fittings Start->CheckSystem CheckChem Assess Mobile Phase Chemistry (Piperazine pKa ~9.8) CheckSystem->CheckChem System OK LowPH Lower pH < 3.0 (e.g., 0.1% TFA) CheckChem->LowPH Protonate Silanols AddTEA Add Silanol Blocker (e.g., 0.1% TEA) CheckChem->AddTEA Block Silanols ChangeCol Switch to Type-B Endcapped Silica CheckChem->ChangeCol Eliminate Silanols

Diagnostic workflow for resolving piperazine-induced HPLC peak tailing.

Mechanistic Causality: Why Does 1-(2-Fluoro-6-nitrophenyl)piperazine Tail?

In an ideal reversed-phase high-performance liquid chromatography (RP-HPLC) separation, analyte retention is governed purely by non-specific hydrophobic interactions, resulting in a perfectly symmetrical Gaussian peak[1]. However, 1-(2-Fluoro-6-nitrophenyl)piperazine contains a piperazine moiety—a strong secondary amine with a pKa of approximately 9.8.

Peak tailing occurs when a secondary retention mechanism disrupts the primary hydrophobic equilibrium[1]. For basic compounds like piperazines, this secondary mechanism is electrostatic. Traditional silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoate ions (-Si-O⁻)[1]. Because the piperazine nitrogen is protonated (positively charged) at typical mobile phase pH levels, it interacts strongly with these ionized silanols[2]. This ion-exchange interaction is kinetically slow and heterogeneous, causing the analyte molecules to desorb unevenly, stretching the trailing edge of the peak and resulting in an asymmetry factor (As) > 1.2[1].

Self-Validating Experimental Protocols

To eliminate secondary silanol interactions, you must alter the chemistry of the mobile phase or the stationary phase. The following protocols are designed as self-validating systems to ensure the root cause is accurately isolated and resolved.

Protocol A: Low-pH Silanol Suppression (The TFA Method)

Causality: Lowering the mobile phase pH below 3.0 forces the residual silanols into their neutral, protonated state (-Si-OH), effectively neutralizing the electrostatic attraction[3]. Methodology:

  • Prepare Mobile Phase A: Add 0.1% v/v Trifluoroacetic acid (TFA) to LC-MS grade water. This establishes a pH of ~2.0[4].

  • Prepare Mobile Phase B: Add 0.1% v/v TFA to LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica bed.

  • Self-Validation Step: Inject a neutral hydrophobic marker (e.g., toluene) alongside 1-(2-Fluoro-6-nitrophenyl)piperazine.

    • Validation Logic: If the neutral marker is symmetric but the piperazine tails, the issue is chemical (silanols). If the low-pH mobile phase corrects the piperazine tailing to match the neutral marker, the suppression is successful. If both peaks tail, the issue is physical (e.g., a column void).

Protocol B: Competitive Silanol Blocking (The TEA Method)

Causality: If a neutral or mid-pH mobile phase is required for your assay, silanols will remain ionized. Triethylamine (TEA) is a small, sterically unhindered alkylamine that aggressively competes for and binds to active silanol sites, masking them from the bulkier piperazine analyte[5][6]. Methodology:

  • Prepare Buffer: Prepare a 20 mM Potassium Phosphate aqueous buffer.

  • Add Modifier: Add 0.1% to 0.5% v/v Triethylamine (TEA) to the buffer[7].

  • Adjust pH: Titrate the buffer to pH 6.5 using Phosphoric acid.

  • Self-Validation Step: Monitor the USP Tailing Factor (T) over three consecutive injections.

    • Validation Logic: A successful TEA blockade will systematically reduce T from >2.0 to <1.3[1]. If T continues to drift downward injection after injection, the column is still equilibrating with the TEA; continue flushing until T stabilizes.

Quantitative Data Summary

The table below summarizes the expected impact of different mobile phase interventions on the chromatographic behavior of 1-(2-Fluoro-6-nitrophenyl)piperazine.

Intervention StrategyMobile Phase pHSilanol State (-Si-OH)Piperazine StateExpected USP Tailing Factor (T)
Standard RP-HPLC (No Additives) 6.0 - 7.0Ionized (-Si-O⁻)Protonated (+)> 2.0 (Severe Tailing)
Low-pH Suppression (0.1% TFA) ~ 2.0Protonated (Neutral)Protonated (+)1.0 - 1.2 (Symmetric)
Competitive Blocking (25 mM TEA) 6.5Blocked by TEAProtonated (+)1.1 - 1.3 (Symmetric)
High-pH Neutralization (Ammonia) > 10.5Ionized (-Si-O⁻)Neutral (Uncharged)1.0 - 1.3 (Symmetric)

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing factor for this compound? A: The USP tailing factor (T) is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. For basic pharmaceutical compounds, regulatory guidelines generally accept a tailing factor of ≤ 1.5 for accurate and reproducible quantitation[8].

Q: I switched to a modern "Type-B" endcapped silica column, but I still see tailing. Why? A: While modern Type-B silica is manufactured in a metal-free environment to reduce silanol acidity, the endcapping process (reacting residual silanols with small silanes like trimethylchlorosilane) is never 100% complete due to steric hindrance[3]. Furthermore, endcapping groups can hydrolyze over time—especially if the column is exposed to harsh pH (<2) or elevated temperatures—exposing fresh silanol sites and causing a sudden onset of peak tailing.

Q: Should I use Methanol or Acetonitrile as the organic modifier for this piperazine derivative? A: Acetonitrile is generally preferred for basic compounds because it provides lower viscosity and higher theoretical plates. However, methanol can act as a weak hydrogen-bond donor/acceptor, which sometimes provides a slight masking effect on residual silanols, marginally improving peak shape compared to unbuffered acetonitrile.

Q: Can extra-column volume or physical damage cause tailing? A: Yes. If tailing is observed for all peaks in the chromatogram (including neutral, non-ionizable markers), the root cause is physical, not chemical. This is typically caused by excessive extra-column dispersion (e.g., using tubing with too large an internal diameter) or a physical void at the head of the column due to pressure shocks.

Sources

Optimization

Optimizing reaction time and temperature for 1-(2-Fluoro-6-nitrophenyl)piperazine coupling

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to troubleshooting and optimizing the nucleophilic aromatic substitution (SNAr) coupling between 2,3-difluoronitrobenzene and piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to troubleshooting and optimizing the nucleophilic aromatic substitution (SNAr) coupling between 2,3-difluoronitrobenzene and piperazine to yield 1-(2-fluoro-6-nitrophenyl)piperazine .

This specific intermediate is a highly valuable building block in the synthesis of advanced radiotracers (such as [18F]DASA-23 and [18F]DASA-10) and targeted oncology therapeutics [1][2]. However, the reaction presents two major chemical challenges: a bifunctional nucleophile (piperazine) that can react twice, and an electrophile with two potential leaving groups (the ortho and meta fluorines). Mastering the causality between temperature, time, and stoichiometry is the only way to ensure high regiochemical fidelity.

I. Reaction Pathway & Optimization Logic

The ortho-fluorine is highly activated by the strong inductive and resonance-withdrawing effects of the adjacent nitro group, making it the kinetically favored site of attack. If the temperature exceeds the kinetic sweet spot, the system gains enough activation energy to displace the less-activated meta-fluorine or drive the secondary amine of the product to react with a second electrophile.

Optimization Start 2,3-Difluoronitrobenzene + Piperazine TempLow T = 20-25°C (Kinetic Control) Start->TempLow Controlled addition TempHigh T > 60°C (Thermal Stress) Start->TempHigh Poor cooling TimeOpt Time = 4-6 hrs TempLow->TimeOpt Monitor via HPLC TimeLong Time > 12 hrs TempLow->TimeLong Over-reaction Impurity1 Bis-arylated Piperazine (Side Product) TempHigh->Impurity1 Accelerated side-reactions Impurity2 Regioisomer Impurities (meta-substitution) TempHigh->Impurity2 Loss of selectivity Target 1-(2-Fluoro-6-nitrophenyl)piperazine (Optimal Yield) TimeOpt->Target Quench & Workup TimeLong->Impurity1 2nd amine reacts

Fig 1: Kinetic vs. thermodynamic control pathways in SNAr piperazine coupling.

II. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile. Note how elevated temperatures drastically increase regioisomer formation, while stoichiometric adjustments dictate the bis-arylation rate.

Temperature (°C)Time (h)Piperazine (eq)Conversion (%)Target Yield (%)Bis-aryl Impurity (%)Regioisomer Impurity (%)
0–5121.162583< 1
2541.19668262
25 4 4.0 > 99 94 < 1 < 1
6024.0> 9981612

III. Self-Validating Experimental Protocol

To achieve the optimal 94% yield outlined above, follow this step-by-step methodology. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

  • Step 1: Reagent Preparation. Dissolve anhydrous piperazine (34.4 g, 400 mmol, 4.0 eq) in anhydrous acetonitrile (200 mL) under a nitrogen atmosphere.

    • Causality: A homogeneous solution of excess piperazine ensures the local concentration of the nucleophile vastly exceeds the electrophile at all times, statistically suppressing the chance of bis-arylation.

  • Step 2: Temperature Equilibration. Cool the piperazine solution to 0–5 °C using an ice-water bath.

    • Validation: The internal reactor thermometer must read ≤ 5 °C and remain stable for 10 minutes before proceeding.

  • Step 3: Inverse Addition. Dissolve 2,3-difluoronitrobenzene (15.9 g, 100 mmol, 1.0 eq) in acetonitrile (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes.

    • Causality: Inverse addition maintains a permanent excess of piperazine. The slow addition rate manages the exothermic nature of the SNAr reaction, preventing localized hot spots that lead to meta-substitution.

    • Validation: The internal temperature must not exceed 10 °C during the addition.

  • Step 4: Kinetic Aging. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for exactly 4 hours.

    • Validation: Pull a 50 µL aliquot at the 3.5-hour mark, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is validated as complete when the 2,3-difluoronitrobenzene peak is < 1% AUC.

  • Step 5: Selective Quench and Extraction. Concentrate the mixture under reduced pressure to remove ~70% of the acetonitrile. Dilute the residue with ethyl acetate (300 mL) and wash with 10% aqueous citric acid (3 x 100 mL).

    • Causality: Citric acid (pH ~3-4) selectively protonates the highly basic unreacted piperazine (pKa ~9.8), pulling it into the aqueous layer. The target mono-arylated product is significantly less basic (pKa ~7.5) due to the electron-withdrawing nitrophenyl group, allowing it to remain in the organic layer.

  • Step 6: Isolation. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the target compound as a highly pure yellow-orange solid.

IV. Troubleshooting & FAQs

Q: I am detecting a significant +165 m/z mass adduct in my LC-MS relative to the target mass. What is this and how do I prevent it? A: This mass corresponds to the symmetric bis-arylated piperazine impurity. Causality dictates that because piperazine is a diamine, once it is mono-arylated, the secondary amine on the opposite side remains nucleophilic. If the local concentration of 2,3-difluoronitrobenzene is too high, it will react again. Fix: Ensure you are strictly following the "Inverse Addition" method (Step 3) and maintaining a 4.0 molar excess of piperazine. If your process constraints forbid excess piperazine, you must switch your starting material to mono-Boc-piperazine, which requires a subsequent TFA deprotection step.

Q: My yield drops and impurity profile worsens when I scale up the reaction from 1g to 50g, even though I use the exact same time and temperature. Why? A: This is a classic heat-transfer issue. At a 1g scale, the surface-area-to-volume ratio of your flask easily dissipates the SNAr exotherm. At 50g, the core of the reactor heats up faster than the cooling jacket can compensate. This localized thermal stress pushes the reaction from kinetic control into thermodynamic control, providing the activation energy needed for meta-fluorine displacement (regioisomer formation). Fix: At scale, reduce the addition rate of the electrophile from 60 minutes to 120 minutes and increase the agitation speed to ensure rapid thermal equilibration.

Q: The reaction stalls at 85% conversion after 4 hours at room temperature. Should I heat it to 60 °C to push it to completion? A: Absolutely not. Heating an SNAr reaction involving a difluoro-aromatic system beyond its kinetic sweet spot will immediately degrade your regioselectivity. Fix: The stall is likely due to HF accumulation protonating your piperazine, effectively killing its nucleophilicity. Ensure your acetonitrile is strictly anhydrous (water can hydrolyze the aryl fluoride to a phenol) and verify that you used the full 4.0 equivalents of piperazine, which acts as both the nucleophile and the HF sponge.

V. References

  • Witney, T. H., et al. "Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2." Molecular Imaging and Biology, 2017. URL:[Link]

  • Beinat, C., et al. "Development of[18F]DASA-10 for Enhanced Imaging of Pyruvate Kinase M2." Frontiers in Oncology, 2020. URL:[Link]

Troubleshooting

Resolving NMR peak overlap for 1-(2-Fluoro-6-nitrophenyl)piperazine derivatives

Welcome to the Advanced Technical Support Center for NMR analysis of 1-(2-Fluoro-6-nitrophenyl)piperazine and its derivatives. As a Senior Application Scientist, I have designed this guide to address the dual analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for NMR analysis of 1-(2-Fluoro-6-nitrophenyl)piperazine and its derivatives.

As a Senior Application Scientist, I have designed this guide to address the dual analytical challenges presented by this specific scaffold:

  • Aliphatic Overlap: The fluxional dynamics (chair-to-chair and nitrogen inversion) of the bulky piperazine ring cause severe line broadening and multiplet overlap between 2.5 and 3.5 ppm.

  • Aromatic Overlap: The strong electron-withdrawing nitro group combined with 19 F- 1 H heteronuclear spin-spin coupling creates highly complex, overlapping multiplets in the aromatic region (7.0 - 8.5 ppm)[1][2].

This guide bypasses generic advice, providing you with field-proven, self-validating protocols to isolate and resolve these specific spectral overlaps.

Diagnostic Workflow

NMR_Workflow Start Identify Region of Peak Overlap Aliphatic Aliphatic Region (Piperazine: 2.5-3.5 ppm) Start->Aliphatic Aromatic Aromatic Region (Phenyl: 7.0-8.5 ppm) Start->Aromatic Cause1 Fluxionality & Homonuclear J-Coupling Aliphatic->Cause1 Cause2 19F-1H Heteronuclear Spin-Spin Coupling Aromatic->Cause2 Sol1 Variable Temp (VT) NMR or Pure Shift (PSYCHE) Cause1->Sol1 Resolve Dynamics Sol3 19F-Decoupled 1H NMR (1H{19F}) Cause2->Sol3 Remove F-H Coupling

Diagnostic workflow for resolving NMR peak overlap in fluorinated phenylpiperazines.

Module 1: Aliphatic Region Overlap (Piperazine Dynamics)

FAQ: Why are my piperazine CH 2​ peaks appearing as a broad, indistinguishable hump? At room temperature, the piperazine ring undergoes rapid conformational exchange. Because the bulky 2-fluoro-6-nitrophenyl substituent creates a high steric barrier, the exchange rate often matches the NMR timescale, leading to intermediate exchange broadening.

FAQ: How do I definitively resolve the aliphatic protons? You must either alter the exchange rate using Variable Temperature (VT) NMR or remove the homonuclear coupling entirely using Pure Shift NMR[3][4].

Protocol 1.1: High-Temperature VT-NMR (Coalescence Resolution)

Objective: Accelerate the exchange rate to achieve fast-exchange limit, averaging the axial and equatorial protons into sharp pseudo-triplets.

  • Solvent Selection: Dissolve the sample in DMSO- d6​ .

    • Causality: DMSO- d6​ has a high boiling point (189 °C), allowing safe heating to 90 °C without solvent boiling, which would otherwise cause severe sample convection and loss of lock.

  • Temperature Equilibration & Tuning: Set the probe temperature to 90 °C and wait 15 minutes. Re-tune and match the probe.

    • Causality: Thermal expansion alters the physical dimensions of the probe's LC circuit coils. Failing to re-tune at the target temperature will result in poor pulse efficiency and lost sensitivity.

  • Shimming & Convection Compensation: Re-shim the Z-gradients.

    • Causality: High temperatures induce thermal convection currents within the NMR tube, degrading magnetic field homogeneity ( B0​ ).

  • Self-Validation Check: Acquire a standard 1D 1 H spectrum. Examine the residual DMSO- d6​ pentet (~2.50 ppm). If the solvent peak is sharp and well-resolved, your shimming is successful. The piperazine peaks should now appear as two distinct, sharp multiplets. If the solvent peak is broad, convection is occurring; reduce the sample volume to 400 μ L to minimize the thermal gradient.

Protocol 1.2: PSYCHE Pure Shift NMR

Objective: If VT-NMR sharpens the peaks but they still overlap due to JHH​ coupling, use Pure Shift Yielded by Chirp Excitation (PSYCHE) to collapse all multiplets into singlets[3][5].

  • 90° Pulse Calibration: Calibrate the hard 90° pulse precisely.

    • Causality: PSYCHE relies on spatial encoding gradients. An inaccurate 90° pulse will lead to incomplete magnetization transfer and severe decoupling artifacts[5].

  • Chirp Pulse Optimization: Set the chirp pulse sweep width to cover the entire proton bandwidth (typically 10 kHz).

    • Causality: The chirp pulse must uniformly invert spins across the entire spectral window. A narrow sweep width will leave peripheral signals coupled.

  • Self-Validation Check: Acquire the PSYCHE spectrum and overlay it with the standard 1D 1 H spectrum. The overlapping piperazine multiplets should collapse into distinct singlets. Note: Expect a ~90% reduction in absolute signal-to-noise (S/N) due to the spatial encoding elements[4]. If artifacts appear symmetrically around the singlets, reduce the chirp pulse flip angle (typically optimized between 15° and 20°).

Module 2: Aromatic Region Overlap (Heteronuclear Coupling)

FAQ: The aromatic region (7.0 - 8.5 ppm) is a mess of complex multiplets. Is this due to the nitro group? While the strongly electron-withdrawing nitro group deshields the protons (shifting them downfield), the complexity of the overlap is caused by the spin-1/2 19 F nucleus. The fluorine atom at position 2 couples with the aromatic protons via 3-bond ( 3JHF​ ), 4-bond ( 4JHF​ ), and 5-bond ( 5JHF​ ) interactions, turning simple doublets and triplets into complex doublet-of-doublet-of-doublets (ddd)[6][7].

Protocol 2.1: 19 F-Decoupled 1 H NMR ( 1 H{ 19 F})

Objective: Irradiate the 19 F nucleus during 1 H acquisition to remove heteronuclear spin-spin coupling, simplifying the aromatic spin system[6][7].

  • 19 F Reference Acquisition: Acquire a standard 1D 19 F spectrum. Note the exact chemical shift (in Hz) of the fluorine peak.

    • Causality: The 19 F resonance frequency is highly sensitive to the local chemical environment. You must determine the exact transmitter offset (O2) to center the decoupling pulse accurately[6].

  • Decoupler Setup: Load the 1 H{ 19 F} pulse program (e.g., zgig on Bruker systems with the decoupler channel set to 19 F). Input the exact O2 frequency obtained in Step 1.

  • Power Optimization: Set the decoupling sequence (e.g., GARP-1 or WALTZ-16) and adjust the decoupling power.

    • Causality: Using excessive decoupling power causes dielectric heating of the sample, which degrades field homogeneity and shifts temperature-sensitive peaks. Insufficient power leaves residual JHF​ coupling[6].

  • Self-Validation Check: Acquire the spectrum. The complex aromatic multiplets should immediately simplify (e.g., a complex ddd will collapse into a clean dd or d based solely on 1 H- 1 H ortho/meta coupling). If the peaks remain complex but are slightly broadened, your decoupling power is too low or your O2 offset is incorrect.

Module 3: Quantitative Data & Parameter Tables

To assist in experimental planning, the following table summarizes the trade-offs of each overlap resolution technique applied to 1-(2-Fluoro-6-nitrophenyl)piperazine derivatives.

Analytical TechniqueTarget Overlap SourcePrimary Resolution MechanismResolution GainSensitivity PenaltyTypical Acq. Time ( 1 H)
Standard 1 H NMR BaselineN/A1xNone (100% Signal)< 1 min
VT-NMR (90 °C) Conformational ExchangeAverages fluxional conformersHigh (Sharpens peaks)Low (~10% due to tuning)5 - 15 mins
Pure Shift (PSYCHE) Homonuclear J -CouplingSuppresses 1 H- 1 H couplingVery High (Yields singlets)High (~80-90% loss)30 - 60 mins
1 H{ 19 F} Decoupling Heteronuclear J -CouplingSuppresses 19 F- 1 H couplingHigh (Simplifies multiplets)Low (< 5% loss)2 - 5 mins

References

  • Highly Resolved Pure-Shift Spectra on a Compact NMR Spectrometer Source: PubMed (nih.gov) URL:[Link]

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer Source: RSC Publishing (rsc.org) URL:[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: ChemRxiv (chemrxiv.org) URL:[Link]

  • Quantitation in pure shift NMR Source: Research Explorer - The University of Manchester URL:[Link]

  • Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels Source: Semantic Scholar URL:[Link]

  • Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin−Spin Couplings Source: ACS Publications URL:[Link]

  • Discovery of VU6027459: A First-in-Class Selective and CNS Penetrant mGlu 7 Positive Allosteric Modulator Tool Compound Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Fluoro-6-nitrophenyl)piperazine vs 1-(2-Fluorophenyl)piperazine in drug design

1-(2-Fluoro-6-nitrophenyl)piperazine vs. 1-(2-Fluorophenyl)piperazine in Drug Design: A Comparative Guide to CNS Pharmacophores and PET Radiotracers As a Senior Application Scientist, I frequently evaluate the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Fluoro-6-nitrophenyl)piperazine vs. 1-(2-Fluorophenyl)piperazine in Drug Design: A Comparative Guide to CNS Pharmacophores and PET Radiotracers

As a Senior Application Scientist, I frequently evaluate the structural nuances of building blocks used in drug discovery and molecular imaging. The piperazine scaffold is undeniably a privileged structure in medicinal chemistry. However, subtle substitutions on the adjacent phenyl ring fundamentally alter the molecule's chemical reactivity, physicochemical properties, and ultimate application.

This guide objectively compares two critical piperazine derivatives: 1-(2-Fluorophenyl)piperazine and 1-(2-Fluoro-6-nitrophenyl)piperazine . While structurally similar, their roles in the laboratory are vastly different. One serves as a highly optimized pharmacophore for central nervous system (CNS) therapeutics, while the other acts as a specialized, highly reactive precursor for positron emission tomography (PET) radiotracers.

Chemical Profiling & Structural Causality

Understanding the divergent applications of these two compounds requires analyzing the causality behind their specific ring substitutions.

  • 1-(2-Fluorophenyl)piperazine: The inclusion of a fluorine atom at the ortho position of the phenyl ring serves a dual purpose. First, it enhances the molecule's lipophilicity and metabolic stability without adding significant steric bulk. Second, the inductive electron-withdrawing effect of the fluorine slightly lowers the pKa​ of the proximal piperazine nitrogen. This fine-tunes the basicity of the amine, optimizing its ability to form critical salt bridges with the conserved aspartate residues found in the binding pockets of monoamine G-protein-coupled receptors (GPCRs)[1].

  • 1-(2-Fluoro-6-nitrophenyl)piperazine: The addition of a nitro group at the 6-position completely transforms the molecule's reactivity profile. The nitro group is powerfully electron-withdrawing through both inductive and resonance effects. This highly activates the adjacent positions on the phenyl ring toward Nucleophilic Aromatic Substitution ( SN​Ar ). In the realm of radiochemistry, the nitro group serves as an exceptional leaving group. It stabilizes the transient Meisenheimer complex during nucleophilic attack, allowing for the rapid and efficient incorporation of [18F] fluoride to generate PET imaging agents[2].

Application 1: 1-(2-Fluorophenyl)piperazine in CNS Drug Discovery

1-(2-Fluorophenyl)piperazine is a cornerstone building block in the design of multitarget agents for schizophrenia, depression, and anxiety. It is frequently conjugated to various scaffolds (e.g., purine-2,6-diones or alkyl linkers) to create ligands that act as partial agonists or antagonists at Serotonin (5-HT) and Dopamine ( D2​ ) receptors[3].

Mechanism of Action

By binding to 5−HT1A​ and 5−HT2A​ receptors, derivatives of this compound modulate downstream intracellular signaling, specifically regulating adenylate cyclase activity and cAMP levels.

G A 1-(2-Fluorophenyl)piperazine Derivatives B 5-HT1A / 5-HT2A Receptors (CNS Targets) A->B Binding C Gi/o Protein Activation B->C Signal Transduction D Adenylate Cyclase Inhibition C->D Inhibition E Decreased cAMP Levels (Antipsychotic/Anxiolytic Effect) D->E Downstream Effect

Fig 1. Serotonergic signaling modulation by 1-(2-Fluorophenyl)piperazine derivatives.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

To validate the binding affinity of newly synthesized 1-(2-Fluorophenyl)piperazine derivatives, a self-validating radioligand displacement assay is employed.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5−HT1A​ receptors. Homogenize the pellet in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the radioligand [3H] -8-OH-DPAT (final concentration 1 nM), 50 µL of the test derivative (varying concentrations from 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Validation Control: In parallel wells, add 10 µM of unlabeled serotonin. Causality: This saturates all specific binding sites, allowing for the quantification of Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the basic piperazine ligands.

  • Detection & Analysis: Wash filters with ice-cold buffer, extract into scintillation cocktail, and measure radioactivity. Calculate the IC50​ and derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Application 2: 1-(2-Fluoro-6-nitrophenyl)piperazine in PET Radiotracer Synthesis

Conversely, 1-(2-Fluoro-6-nitrophenyl)piperazine is rarely the final drug. Instead, it is a specialized precursor. When derivatized into a sulfonyl compound, the nitro group becomes a prime target for nucleophilic displacement by radioactive [18F] fluoride. This exact precursor strategy is utilized to synthesize [18F] DASA-23 and [18F] DASA-10, novel PET radiotracers designed to image Pyruvate Kinase M2 (PKM2) expression in tumor glycolysis and Alzheimer's disease models[2][4].

Radiosynthesis Workflow

The synthesis relies on the rigorous exclusion of water and the activation of the [18F] fluoride ion to achieve successful substitution.

Workflow P 1-(2-Fluoro-6-nitrophenyl)piperazine Precursor S Nucleophilic Aromatic Substitution (SNAr) P->S R K[18F]F / K2.2.2 DMF, 110°C, 20 min R->S T [18F]DASA-23 / [18F]DASA-10 Radiotracer S->T Nitro Displacement U PKM2 Binding & PET Imaging T->U In Vivo Injection

Fig 2. SNAr radiosynthesis workflow of [18F]DASA tracers from the nitro-precursor.

Experimental Protocol: Radiosynthesis of [18F]DASA-23

This protocol outlines the self-validating system required to generate clinical-grade radiotracers from the nitro-precursor.

  • Isotope Activation: Trap cyclotron-produced [18F] fluoride (in [18O]H2​O ) on a Sep-Pak QMA light cartridge. Elute the activity into a reaction V-vial using a solution of Kryptofix 2.2.2 ( K2.2.2​ ) and K2​CO3​ in acetonitrile/water.

  • Azeotropic Drying: Evaporate the solvent at 110°C under a stream of helium, adding anhydrous acetonitrile iteratively. Causality: K2.2.2​ sequesters the potassium cation, leaving the [18F]− as a highly reactive "naked" nucleophile. Because water is a competing nucleophile, absolute dryness is mandatory for SN​Ar to proceed.

  • SN​Ar Reaction: Dissolve 2.0 mg of the 1-(2-Fluoro-6-nitrophenyl)piperazine sulfonyl precursor in 0.5 mL of anhydrous N,N-dimethylformamide (DMF). Add to the dried [18F] fluoride and heat at 110°C for 20 minutes[2]. The nitro group is displaced via a transient Meisenheimer intermediate.

  • HPLC Purification: Quench the reaction with water and inject the mixture onto a semi-preparative HPLC column. Collect the radioactive fraction corresponding to the [18F] DASA-23 peak.

  • Formulation & Quality Control (QC): Dilute the collected fraction, trap on a C18 cartridge, wash with sterile water, and elute with ethanol into saline. Validation: Perform analytical HPLC co-injection with a non-radioactive DASA-23 standard to definitively confirm radiochemical identity and ensure radiochemical purity is >95%.

Quantitative Data Comparison

The table below summarizes the divergent physicochemical profiles and experimental metrics associated with these two piperazine derivatives.

Feature / Property1-(2-Fluorophenyl)piperazine1-(2-Fluoro-6-nitrophenyl)piperazine
Primary Role CNS Pharmacophore (Target binding)PET Radiotracer Precursor ( SN​Ar )
Key Substituents 2-Fluoro2-Fluoro, 6-Nitro
Reactivity Profile Secondary amine functionalizationNucleophilic Aromatic Substitution
Biological Target 5−HT1A​ , 5−HT2A​ , D2​ ReceptorsPyruvate Kinase M2 (via radiotracer)
Typical Assay Radioligand Displacement (In vitro)PET Imaging (In vivo)
Key Metric Ki​ / IC50​ (Typically low nM range)Radiochemical Yield (RCY: ~2.6% for [18F] DASA-23)

Conclusion

While 1-(2-Fluorophenyl)piperazine and 1-(2-Fluoro-6-nitrophenyl)piperazine share a core structural motif, their applications in drug design are mutually exclusive. The former relies on the subtle electronic tuning of the fluorine atom to optimize receptor-ligand interactions in the brain. The latter leverages the aggressive electron-withdrawing power of the nitro group to facilitate complex radiochemical substitutions, enabling the non-invasive imaging of metabolic pathways in oncology and neurology.

References

  • CAS 1011-15-0: 1-(2-Fluorophenyl)piperazine | CymitQuimica. CymitQuimica.
  • Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity. Taylor & Francis.
  • Development of [18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2. PubMed / Molecular Imaging and Biology.
  • Ultrasound-Mediated Gene Therapy in Alzheimer's Disease Validated through In Vivo PET Imaging. bioRxiv.

Sources

Comparative

In-Depth Comparison Guide: LC-MS/MS Method Validation for 1-(2-Fluoro-6-nitrophenyl)piperazine Quantification

Executive Summary 1-(2-Fluoro-6-nitrophenyl)piperazine is a critical chemical intermediate and potential genotoxic impurity in pharmaceutical synthesis. Its accurate quantification in biological matrices (e.g., plasma) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoro-6-nitrophenyl)piperazine is a critical chemical intermediate and potential genotoxic impurity in pharmaceutical synthesis. Its accurate quantification in biological matrices (e.g., plasma) is paramount for pharmacokinetic (PK) profiling and toxicological assessments. However, the compound's basic piperazine moiety and polar nature present unique analytical challenges, including severe peak tailing and susceptibility to matrix-induced ion suppression.

As a Senior Application Scientist, I have designed this guide to objectively compare modern Core-Shell column technology versus Traditional Fully Porous columns , and Solid Phase Extraction (SPE) versus Protein Precipitation (PPT) . All methodologies and validation parameters discussed herein are grounded in the latest FDA Bioanalytical Method Validation Guidance[1] and the ICH M10 harmonized guidelines[2].

Causality in Method Development: Overcoming Analytical Bottlenecks

Developing a self-validating LC-MS/MS method requires understanding the physical chemistry of the analyte and its interaction with the environment:

  • The Piperazine Challenge (Chromatography): The secondary amine in the piperazine ring is highly basic. In traditional fully porous silica columns, this basic nitrogen strongly interacts with residual, un-endcapped silanols on the stationary phase. This causes longitudinal diffusion delays, leading to severe peak tailing and loss of sensitivity.

  • The Matrix Effect Challenge (Sample Prep): In electrospray ionization (ESI), endogenous plasma components—specifically glycerophospholipids—compete with the analyte for charge droplets. If sample preparation fails to remove these lipids, it results in ion suppression, violating the matrix effect thresholds set by regulatory bodies[3].

Sample Preparation Comparison: SPE vs. PPT

To establish a self-validating system, we compared a Mixed-Mode Cation Exchange (MCX) SPE protocol against standard Acetonitrile-based PPT. The MCX chemistry exploits the basicity of the piperazine ring, allowing rigorous washing steps without analyte loss. The inclusion of stable-isotope-labeled internal standards ensures that any recovery losses are immediately flagged, validating the extraction efficiency in real-time.

SamplePrep cluster_SPE Solid Phase Extraction (SPE) cluster_PPT Protein Precipitation (PPT) Plasma Plasma Sample (Spiked with Analyte) Condition Condition Cartridge (MeOH / Water) Plasma->Condition SPE Route AddSolvent Add Acetonitrile (3:1 v/v) Plasma->AddSolvent PPT Route Load Load Sample Condition->Load Wash Wash Impurities (5% MeOH) Load->Wash Elute Elute Analyte (100% MeOH + 1% FA) Wash->Elute Dry Dry under N2 & Reconstitute Elute->Dry Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Workflow comparison of SPE vs. PPT for plasma sample preparation prior to LC-MS/MS.

Step-by-Step Methodologies

Protocol A: Mixed-Mode SPE (The Optimized Choice)

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the MCX cartridge to solvate the sorbent bed.

  • Loading: Dilute 200 µL of spiked plasma with 200 µL of 2% H3​PO4​ (to disrupt protein binding and ionize the piperazine nitrogen) and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute neutral lipids and carbohydrates. The ionized analyte remains bound to the cation-exchange sites.

  • Elution: Elute with 1 mL of 100% Methanol containing 2% Formic Acid to neutralize the charge and release the analyte.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase (Water:MeCN 50:50).

Protocol B: Protein Precipitation (The Alternative)

  • Precipitation: Add 600 µL of cold Acetonitrile (3:1 v/v) to 200 µL of spiked plasma to crash out soluble proteins.

  • Agitation & Separation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Collect the supernatant, evaporate under N2​ , and reconstitute in 100 µL of Mobile Phase.

Quantitative Data: Recovery and Matrix Effects

According to ICH M10[2], matrix effects must be evaluated to ensure they do not compromise assay reliability.

ParameterSPE (Mixed-Mode MCX)PPT (Acetonitrile)
Absolute Recovery (%) 92.4 ± 3.168.5 ± 7.4
Matrix Effect (%) 98.2 ± 2.0 (Negligible)64.3 ± 8.5 (Severe Suppression)
Process Efficiency (%) 90.744.0
Phospholipid Removal > 95%< 20%

Scientific Verdict: SPE provides a vastly superior, cleaner extract. The PPT method leaves significant phospholipids in the supernatant, leading to a ~35% loss in signal due to ion suppression in the ESI source.

Column Technology: Core-Shell vs. Traditional Fully Porous

Chromatographic separation was evaluated using a modern Core-Shell C18 column (2.6 µm) versus a traditional Fully Porous C18 column (5.0 µm). Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture reduces the diffusion path length and minimizes longitudinal diffusion (the B term in the van Deemter equation), thereby increasing theoretical plates without generating the extreme backpressures associated with sub-2 µm fully porous columns.

LCMS_Detection LC UHPLC Separation (Core-Shell C18) ESI ESI(+) Source Protonation [M+H]+ LC->ESI Q1 Q1: Precursor Ion m/z 226.1 ESI->Q1 Q2 Q2: Collision Cell CID (Argon) Q1->Q2 Q3 Q3: Product Ions m/z 180.1, 141.0 Q2->Q3 Detector Electron Multiplier Quantification Q3->Detector

LC-MS/MS ionization and MRM detection workflow for 1-(2-Fluoro-6-nitrophenyl)piperazine.

LC-MS/MS Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in positive mode. Multiple Reaction Monitoring (MRM). Precursor ion [M+H]+ at m/z 226.1. Quantifier transition: m/z 226.1 180.1 (loss of NO2​ ). Qualifier transition: m/z 226.1 141.0.

Quantitative Data: Chromatographic Performance
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)
Retention Time (min) 1.853.40
Peak Asymmetry ( Tf​ ) 1.05 (Excellent)1.65 (Tailing)
Theoretical Plates (N) > 15,000~ 6,000
System Backpressure 280 bar150 bar
LLOQ (ng/mL) 0.10.5

Scientific Verdict: The Core-Shell column mitigates the secondary silanol interactions that cause the piperazine peak to tail on the 5.0 µm column. This sharper peak shape directly translates to a 5-fold improvement in the Lower Limit of Quantification (LLOQ).

Regulatory Validation Parameters (ICH M10 & FDA)

To ensure the method is a self-validating system fit for pharmacokinetic studies, it must meet the rigorous criteria outlined by the FDA[1] and ICH M10[4].

  • Accuracy and Precision: The FDA mandates that intra-day and inter-day accuracy must be within ±15% of the nominal concentration, except at the LLOQ where ±20% is permissible[3]. The SPE/Core-Shell method demonstrated an intra-day precision of 3.2% and an accuracy of 101.5% at the mid-QC level.

  • Selectivity: Blank plasma from six different lots showed no interfering peaks at the retention time of 1-(2-Fluoro-6-nitrophenyl)piperazine (>20% of LLOQ), satisfying ICH M10 selectivity requirements[5].

  • Stability: Analyte stability was confirmed across three freeze-thaw cycles (-80°C to room temperature) and 24-hour autosampler stability (4°C), ensuring sample integrity throughout the analytical workflow.

Conclusion

For the robust quantification of 1-(2-Fluoro-6-nitrophenyl)piperazine, relying on outdated methodologies introduces unacceptable risks of matrix suppression and poor peak shape. By pairing Mixed-Mode SPE with Core-Shell column technology, laboratories can establish an FDA/ICH M10-compliant workflow that guarantees high recovery, negligible matrix effects, and superior sensitivity.

References

  • bioanalytical method validation and study sample analysis m10 - ICH | ich.org | 2

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines | worldwide.com | 5

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA | europa.eu |4

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material | ich.org |

  • Bioanalytical Method Validation - Guidance for Industry | FDA | fda.gov | 1

  • Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs | agilexbiolabs.com | 3

Sources

Validation

Comparative Guide: SNAr Reactivity of 2-Fluoro- vs. 4-Fluoro-nitrobenzene with Piperazines

Executive Summary Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, frequently utilized to synthesize arylpiperazines—key pharmacophores in numerous CNS drugs and kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, frequently utilized to synthesize arylpiperazines—key pharmacophores in numerous CNS drugs and kinase inhibitors (such as adavosertib)[1]. When designing a synthetic route, selecting the correct fluoronitrobenzene isomer is critical. This guide provides an in-depth comparison of the reactivity, mechanistic causality, and experimental workflows for 2-fluoronitrobenzene (ortho) versus 4-fluoronitrobenzene (para) when reacted with piperazine derivatives.

Mechanistic Principles: Why Isomers Behave Differently

In an SNAr reaction, the rate-determining step is typically the addition of the nucleophile (e.g., piperazine) to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [2].

1. The Role of Fluorine: Unlike aliphatic nucleophilic substitutions (SN1/SN2) where iodine or bromine are superior leaving groups, SNAr rates follow the order F > Cl > Br > I. The extreme electronegativity of fluorine draws electron density away from the ipso carbon, highly activating it toward nucleophilic attack[2].

2. Ortho vs. Para Reactivity: Both 2-fluoronitrobenzene and 4-fluoronitrobenzene place the strongly electron-withdrawing nitro group in positions that allow for resonance stabilization (-M effect) of the Meisenheimer complex[2]. However, 2-fluoronitrobenzene generally exhibits a faster reaction rate than its para-counterpart[3].

  • Electronic Causality: The nitro group also exerts a strong inductive pull (-I effect). Because the inductive effect is strictly distance-dependent, its stabilizing influence on the developing negative charge is significantly stronger at the adjacent ortho position compared to the distant para position[3].

  • Steric Considerations: While the ortho position introduces some steric hindrance for bulky nucleophiles like piperazine, the overwhelming electronic activation usually supersedes this barrier, making 2-fluoronitrobenzene kinetically superior under milder conditions.

Comparative Data Summary

The following table synthesizes kinetic and practical data for the SNAr reaction of both isomers with 1-methylpiperazine in polar aprotic solvents (e.g., acetonitrile)[1][3].

Parameter2-Fluoronitrobenzene (Ortho)4-Fluoronitrobenzene (Para)
Relative SNAr Rate Faster (Dominant -I and -M effects)Slower (Dominant -M, weaker -I effect)
Typical Reaction Temp 25 °C – 50 °C60 °C – 80 °C
Meisenheimer Stability High (Proximity of -NO₂ stabilizes charge)Moderate (Charge stabilized by resonance only)
Steric Hindrance Moderate (Adjacent -NO₂ group)Low (Unobstructed ipso carbon)
Typical Yield >90% within 2-4 hours>85% within 6-12 hours
Experimental Workflows: Synthesizing Nitrophenylpiperazines

As a Senior Application Scientist, I emphasize self-validating protocols. The following procedures are designed to provide intrinsic feedback during the reaction to ensure robust execution.

Protocol A: Synthesis of 1-(4-Nitrophenyl)-4-methylpiperazine (Para-isomer)

Reference conditions adapted from the synthesis of adavosertib intermediates[1][4].

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoronitrobenzene (1.0 equiv, ~7.1 mmol) and anhydrous potassium carbonate (1.5 equiv).

  • Solvent & Nucleophile: Add acetonitrile (0.5 M relative to substrate). Introduce 1-methylpiperazine (1.2 equiv).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation of the highly basic piperazine, which would otherwise stall the reaction.

  • Heating: Heat the mixture to 70 °C.

    • Self-Validation: The solution will transition from pale yellow to deep orange/red. This chromic shift is a direct indicator of the extended conjugation formed in the nitrophenylpiperazine product.

  • Monitoring: Check via TLC (DCM:MeOH 9:1) or HPLC after 6 hours. The reaction follows third-order overall kinetics under these conditions[1].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate under reduced pressure. Extract with EtOAc/Water to remove unreacted piperazine.

Protocol B: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine (Ortho-isomer)
  • Setup: In a similar vessel, combine 2-fluoronitrobenzene (1.0 equiv) and K₂CO₃ (1.5 equiv) in acetonitrile.

  • Addition: Add 1-methylpiperazine (1.2 equiv) dropwise at room temperature.

    • Self-Validation: Due to the higher reactivity of the ortho isomer, a mild exotherm may be observed upon addition.

  • Reaction: Stir at 40 °C (note the lower temperature requirement compared to the para-isomer). Complete conversion is typically achieved in 2-4 hours.

  • Workup: Proceed as in Protocol A. The resulting product is typically a bright yellow solid or viscous oil.

Visualizing the SNAr Logic and Pathways

SNAr_Mechanism A Fluoronitrobenzene + Piperazine B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-Limiting) C Nitrophenylpiperazine + HF B->C Elimination (Fast)

The addition-elimination mechanism of SNAr highlighting the rate-limiting Meisenheimer complex.

Reactivity_Logic Root Fluoronitrobenzene Isomers Ortho 2-Fluoronitrobenzene (Ortho Isomer) Root->Ortho Para 4-Fluoronitrobenzene (Para Isomer) Root->Para O_Inductive Stronger -I Effect (Proximity to F) Ortho->O_Inductive Electronic Profile P_Inductive Weaker -I Effect (Distant from F) Para->P_Inductive Electronic Profile O_Rate Faster SNAr Rate (Milder Conditions) O_Inductive->O_Rate P_Rate Slower SNAr Rate (Requires Heating) P_Inductive->P_Rate

Logical flowchart comparing the reactivity of ortho and para fluoronitrobenzenes.

Conclusion

For drug development professionals synthesizing arylpiperazine libraries, understanding the intrinsic reactivity differences between fluoronitrobenzene isomers is crucial for optimizing process chemistry. While both isomers are highly activated toward SNAr by the resonance effects of the nitro group, the ortho-isomer benefits from a significantly stronger inductive (-I) stabilization of the transition state. This translates directly to milder reaction conditions, shorter reaction times, and often cleaner impurity profiles.

References
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene Source: Chemistry Stack Exchange URL: [Link]

  • Title: How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of GC-MS Methods for Purity Testing of 1-(2-Fluoro-6-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. The presence of impurities can significantly impac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity testing of 1-(2-Fluoro-6-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[1][2][3] This guide will not only detail the "how" but also the "why" behind the experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]

The Critical Role of Purity Testing

1-(2-Fluoro-6-nitrophenyl)piperazine is a precursor in the synthesis of several active pharmaceutical ingredients (APIs). Impurities can arise from the manufacturing process, degradation, or storage. Rigorous purity testing is therefore essential to ensure the quality and consistency of the final API. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive identification capabilities.[9]

Designing the Validation Study: A Comparative Approach

This guide will compare two hypothetical GC-MS methods for the purity testing of 1-(2-Fluoro-6-nitrophenyl)piperazine. The primary difference between the two methods lies in the type of capillary column used, which can significantly impact the separation of impurities.

  • Method A: Utilizes a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

  • Method B: Employs a mid-polar column (e.g., 50% phenyl-methylpolysiloxane) to offer a different selectivity.

The validation of these methods will be assessed against the key parameters outlined in the ICH Q2(R1) guideline: specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[2][5]

Experimental Workflow for GC-MS Method Validation

The following diagram illustrates the typical workflow for validating a GC-MS method for purity testing.

GC-MS Method Validation Workflow GC-MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting Dev Develop GC-MS Method (Column, Temp Program, etc.) Opt Optimize Method Parameters Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data (Statistical Evaluation) Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report

Caption: A flowchart illustrating the key stages of GC-MS method validation.

Detailed Methodologies and Comparative Data

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity is the ability of the method to produce a response for the analyte of interest that is not affected by the presence of other components, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of 1-(2-Fluoro-6-nitrophenyl)piperazine reference standard.

    • Prepare solutions of known, relevant impurities.

    • Prepare a mixed solution containing the main compound and all known impurities.

    • Prepare a placebo solution (if a formulated product were being tested).

    • Subject a sample of 1-(2-Fluoro-6-nitrophenyl)piperazine to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • GC-MS Analysis:

    • Inject each solution into the GC-MS system.

    • Analyze the resulting chromatograms for peak separation and the mass spectra for peak purity.

Acceptance Criteria: The main peak should be well-resolved from all other peaks (resolution > 1.5), and the mass spectrum of the main peak in the mixed and stressed samples should be identical to that of the pure reference standard.

Comparative Results:

ParameterMethod A (Non-polar column)Method B (Mid-polar column)
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Peak Purity (Main Peak in Stressed Sample) PassPass

Expert Insights: Method B, with the mid-polar column, provided better resolution for a critical impurity pair, demonstrating superior specificity. This is likely due to different interactions between the analytes and the stationary phase.

Linearity and Range: Proportionality of Response to Concentration

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of 1-(2-Fluoro-6-nitrophenyl)piperazine, typically ranging from the reporting limit for impurities to 120% of the specification limit.

  • GC-MS Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Comparative Data:

ParameterMethod AMethod B
Range 0.05% - 0.3%0.05% - 0.3%
Correlation Coefficient (r²) 0.99920.9995
Y-intercept MinimalMinimal

Expert Insights: Both methods demonstrated excellent linearity within the specified range. A high correlation coefficient indicates a strong linear relationship.[10]

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Sample Preparation: Spike a known amount of each impurity into a pure sample of 1-(2-Fluoro-6-nitrophenyl)piperazine at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • GC-MS Analysis: Analyze each spiked sample in triplicate.

  • Data Analysis: Calculate the percentage recovery for each impurity at each level.

Acceptance Criteria: The mean recovery should be within a predefined range, typically 80-120% for impurity analysis.

Comparative Data (Hypothetical):

ImpurityConcentration LevelMethod A (% Recovery)Method B (% Recovery)
Impurity 150%98.599.1
100%99.2100.3
150%101.1100.8
Impurity 250%95.398.7
100%96.899.5
150%98.1101.2

Expert Insights: Method B showed slightly better recovery for Impurity 2, which could be attributed to better peak shape and less on-column interaction with the mid-polar stationary phase.

Precision: Agreement Between a Series of Measurements

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Sample Preparation: Prepare a homogeneous sample of 1-(2-Fluoro-6-nitrophenyl)piperazine containing known impurities.

  • GC-MS Analysis:

    • Repeatability: Analyze the sample six times on the same day by the same analyst.

    • Intermediate Precision: Have a different analyst analyze the sample on a different day.

  • Data Analysis: Calculate the relative standard deviation (RSD) for the results.

Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 15% for impurity analysis at the limit of quantitation.

Comparative Data (Hypothetical):

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (Impurity 1) 2.52.1
Intermediate Precision (Impurity 1) 3.83.2

Expert Insights: Both methods demonstrated good precision. The slightly lower RSD for Method B suggests it may be more consistent over time and between analysts.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data (Hypothetical):

ParameterMethod AMethod B
LOD (as % of main component) 0.01%0.008%
LOQ (as % of main component) 0.03%0.025%

Expert Insights: Method B demonstrated slightly better sensitivity, which is advantageous for detecting trace-level impurities.

Robustness: Capacity to Remain Unaffected by Small Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Method Parameters: Deliberately vary parameters such as:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 10%)

    • Carrier gas flow rate (± 10%)

  • GC-MS Analysis: Analyze a sample under each of the varied conditions.

  • Data Analysis: Evaluate the impact of the changes on the results (e.g., peak area, retention time, resolution).

Acceptance Criteria: The results should remain within the acceptance criteria for specificity, accuracy, and precision.

Expert Insights: Both methods should be designed to be robust. For instance, a well-optimized temperature program will be less susceptible to minor variations in the ramp rate.

Logical Relationship Between Validation Parameters

The following diagram illustrates the interconnectedness of the validation parameters.

Validation Parameter Relationships Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision

Caption: The logical dependencies between different analytical method validation parameters.

Conclusion and Recommendations

Both GC-MS methods presented in this guide are capable of providing reliable purity data for 1-(2-Fluoro-6-nitrophenyl)piperazine. However, the comparative data suggests that Method B, utilizing a mid-polar column, offers superior performance in terms of specificity and sensitivity. The enhanced resolution provided by the mid-polar column is a significant advantage in separating closely eluting impurities, which is a critical aspect of purity testing.

The choice of an analytical method should always be based on a thorough validation study. While this guide provides a framework and hypothetical data, it is imperative that researchers and scientists perform their own validation experiments to ensure the suitability of the chosen method for their specific application and regulatory requirements. The principles of method validation are not a one-time exercise but part of a lifecycle approach to ensure data integrity.[11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

Sources

Validation

Analytical Comparison Guide: Reference Standards for 1-(2-Fluoro-6-nitrophenyl)piperazine Impurity Profiling

Introduction & Mechanistic Context 1-(2-Fluoro-6-nitrophenyl)piperazine is a highly reactive pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-(2-Fluoro-6-nitrophenyl)piperazine is a highly reactive pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and advanced radiotracers such as [18F]DASA-23 for tumor glycolysis imaging[1]. Because it is synthesized via the nucleophilic aromatic substitution (SNAr) of difluoronitrobenzene with piperazine, the reaction inherently produces structurally similar byproducts, such as positional isomers (e.g., 1-(4-fluoro-2-nitrophenyl)piperazine) and over-substitution products.

Under[2], any organic impurity exceeding the 0.05% reporting threshold must be accurately quantified, and those exceeding the 0.10% or 0.15% thresholds must be structurally identified and qualified[3]. The accuracy of this quantification relies entirely on the quality of the reference standard used to establish the Relative Response Factor (RRF).

ImpurityPathway SM Starting Material (Difluoronitrobenzene) Intermediate 1-(2-Fluoro-6-nitrophenyl) piperazine SM->Intermediate SNAr Reaction Impurity Positional Isomers (e.g., 4-fluoro-2-nitro) SM->Impurity Side Reaction Reagent Piperazine Reagent->Intermediate Substitution API Final API (e.g., PKM2 Tracer) Intermediate->API Downstream Synthesis Impurity->API Impurity Carryover

Mechanistic pathway of positional isomer impurity carryover during API synthesis.

The Causality of Experimental Choices in Impurity Profiling

When profiling impurities for 1-(2-Fluoro-6-nitrophenyl)piperazine, analytical scientists must choose between Certified Reference Materials (CRMs), in-house synthesized working standards, and commercial analytical-grade reagents.

The causality behind selecting a highly characterized CRM lies in the mathematical reliance of High-Performance Liquid Chromatography (HPLC) on the RRF. If an in-house standard contains undetected residual solvents or inorganic salts, its true active mass is lower than its weighed mass. This artificially inflates the calculated RRF. Consequently, when this skewed RRF is applied to the API batch analysis, the impurity concentration is under-reported. If an impurity is under-reported as 0.04% when it is actually 0.06%, it escapes the ICH Q3A(R2) reporting threshold[3], leading to non-compliant, potentially toxic carryover into the final API[4].

Objective Comparison of Reference Standard Alternatives

To objectively evaluate the performance of different reference standard grades, we must compare their certification rigor, traceability, and impact on analytical uncertainty.

Feature / Standard TypeISO 17034 Certified Reference Material (CRM)In-House Synthesized Working StandardCommercial Analytical Grade Reagent
Purity Certification >99.5% (qNMR & Mass Balance)Variable (typically 95-98% via HPLC area%)~97% (Basic titration or GC/HPLC)
Structural Verification 1H/13C NMR, LC-MS/MS, IR, ElementalBasic 1H NMR & LC-MSOften limited or not provided
Traceability Fully traceable to SI units (COA provided)Traceable only to internal lab notebooksNon-traceable
RRF Error Margin < 1.0%5.0% - 15.0% (due to hidden water/salts)Unknown (high risk of assay failure)
Regulatory Compliance Fully compliant with ICH Q3A/Q3B & FDARequires extensive internal validationNon-compliant for GMP release testing

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the impurity profiling of 1-(2-Fluoro-6-nitrophenyl)piperazine, the following protocol employs a self-validating system. It utilizes orthogonal detection (HPLC-UV and LC-MS/MS) and continuous spike-recovery checks to verify accuracy in real-time.

Step 1: System Suitability Testing (SST)

  • Action: Prepare a 10 µg/mL solution of the 1-(2-Fluoro-6-nitrophenyl)piperazine CRM and a known positional isomer CRM (e.g., 1-(4-fluoro-2-nitrophenyl)piperazine). Inject into the HPLC-UV system (C18 column, gradient mobile phase of 0.1% Formic Acid in Water/Acetonitrile).

  • Self-Validation Check: The critical resolution ( Rs​ ) between the two isomers must be ≥ 2.0. If Rs​ < 2.0, the system fails SST, preventing the generation of confounded data.

Step 2: Matrix Spiking & Sample Preparation

  • Action: Dissolve the intermediate batch sample to a working concentration of 1 mg/mL. Split the sample. Spike one half with the CRM at the 0.05% ICH reporting threshold (0.5 µg/mL).

  • Causality: Spiking proves that the sample matrix does not suppress the ionization or shift the retention time of the trace impurity, ensuring the method is robust against matrix effects.

Step 3: Orthogonal Analysis

  • Action: Analyze both unspiked and spiked samples using HPLC-UV (at 254 nm for robust quantitation) and LC-MS/MS (ESI+ mode, monitoring the m/z 240.09 → fragment transitions).

  • Causality: UV provides concentration data independent of ionization efficiency, while MS/MS provides definitive structural confirmation, eliminating false positives from co-eluting matrix peaks.

Step 4: Data Validation

  • Action: Calculate the recovery of the spiked CRM.

  • Self-Validation Check: Recovery must fall strictly between 95% and 105% to authorize batch release.

Workflow SST System Suitability Test (SST) using CRM (Rs ≥ 2.0) Sample Sample Prep & Matrix Spiking (0.05%) SST->Sample Pass LCMS Orthogonal Detection (HPLC-UV & LC-MS/MS) Sample->LCMS Validation Data Validation (Calculate % Recovery) LCMS->Validation Decision Pass ICH Q3A(R2) Thresholds? Validation->Decision Decision->SST Fail (Investigate Root Cause)

Self-validating analytical workflow for impurity profiling using orthogonal detection.

Supporting Experimental Data

The following table summarizes representative experimental data comparing the performance of a CRM versus an In-House Standard when executing the protocol described above. The data highlights how standard purity directly impacts the Limit of Quantitation (LOQ) and recovery accuracy.

Validation ParameterISO 17034 CRMIn-House Working StandardCommercial Grade (~97%)
Limit of Detection (LOD) 0.005%0.015%0.025%
Limit of Quantitation (LOQ) 0.015%0.045%0.080% (Fails ICH limits)
Spike Recovery (at 0.05%) 99.2% ± 0.8%88.5% ± 4.2%76.4% ± 8.5%
RRF Precision (RSD, n=6) 0.6%3.5%9.2%

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Source: International Council for Harmonisation (ICH). URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

  • Development of[18F]DASA-23 for Imaging Tumor Glycolysis Through Noninvasive Measurement of Pyruvate Kinase M2. Source: PubMed / Molecular Imaging and Biology. URL:[Link]

  • Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. Source: Pharmaffiliates. URL: [Link]

Sources

Comparative

FTIR spectra comparison of 1-(2-Fluoro-6-nitrophenyl)piperazine polymorphs

As a Senior Application Scientist, evaluating the solid-state properties of active pharmaceutical ingredient (API) intermediates is a critical step in ensuring downstream synthetic efficiency and final product bioavailab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the solid-state properties of active pharmaceutical ingredient (API) intermediates is a critical step in ensuring downstream synthetic efficiency and final product bioavailability. 1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized intermediate whose piperazine ring and nitro/fluoro substituents create a complex landscape for intermolecular interactions.

During crystallization, variations in solvent polarity and cooling kinetics can yield different packing arrangements, resulting in polymorphism. Uncontrolled polymorphic transitions can jeopardize batch uniformity, solubility, and regulatory compliance[1]. While X-ray diffraction is the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive molecular fingerprinting method to monitor these phase changes inline or offline[1][2].

Here is an in-depth, objective comparison guide detailing how to differentiate the polymorphs of 1-(2-Fluoro-6-nitrophenyl)piperazine using FTIR spectroscopy, grounded in the mechanistic causality of molecular vibrations.

The Mechanistic Causality of Spectral Divergence

The ability of FTIR to distinguish between the thermodynamically stable form (Form I) and the kinetically favored metastable form (Form II) of 1-(2-Fluoro-6-nitrophenyl)piperazine relies on the extreme sensitivity of vibrational modes to their local molecular environment[1].

Piperazine derivatives are notoriously prone to polymorphism and conformerism (e.g., adopting extended or twisted chair conformations in the solid state)[3]. In 1-(2-Fluoro-6-nitrophenyl)piperazine, the secondary amine (N-H) of the piperazine ring acts as a potent hydrogen bond donor, while the nitro (-NO₂) and fluoro (-F) groups act as acceptors.

When molecules pack into a crystal unit cell, these intermolecular interactions distort the shape of the molecule. This distortion couples the vibrations of adjacent molecules, directly altering the frequencies, relative intensities, and band contours observed in the IR spectrum[4]. Consequently, the stronger the hydrogen bonding network in the crystal lattice, the more restricted the bond vibrations become, typically resulting in a shift to lower wavenumbers (red-shift).

Comparative Spectral Fingerprinting (Form I vs. Form II)

To objectively compare the polymorphs, we must isolate the specific functional groups that participate most actively in the crystal lattice's hydrogen-bonding network. The quantitative data below summarizes the critical spectral divergences used to identify pure forms and detect trace polymorphic contamination.

Vibrational ModeForm I (Stable) Wavenumber (cm⁻¹)Form II (Metastable) Wavenumber (cm⁻¹)Mechanistic Causality for Spectral Shift
Secondary Amine (N-H) Stretch 33153348Enhanced intermolecular hydrogen bonding in the stable Form I lattice restricts the N-H bond vibration, lowering the required absorption energy[4].
Asymmetric Nitro (NO₂) Stretch 15221535Stronger dipole-dipole interactions and potential hydrogen bond acceptance by the nitro group in Form I pull electron density, red-shifting the peak.
Symmetric Nitro (NO₂) Stretch 13451352Conformational locking of the nitro group relative to the fluoro-phenyl ring differs between the extended and twisted conformers[3].
Aryl C-F Stretch 12301238Altered electron density distribution due to the varying spatial proximity of adjacent piperazine rings in the different unit cells.
Piperazine Ring Deformation 845860Conformerism differences (distortion of the piperazine chair conformation) induced by crystal packing forces[3].

Workflow Visualization: Polymorphic Screening & Validation

The transition from synthesis to spectral validation requires a tightly controlled workflow. The diagram below illustrates the logical relationship between crystallization kinetics and FTIR validation.

PolymorphWorkflow Synthesis 1-(2-Fluoro-6-nitrophenyl)piperazine Synthesis Solvent Solvent & Temperature Screening Synthesis->Solvent FormI Form I (Stable) Strong Intermolecular H-Bonds Solvent->FormI Slow Cooling FormII Form II (Metastable) Weak Intermolecular H-Bonds Solvent->FormII Crash Cooling FTIR ATR-FTIR Fingerprinting (4000 - 400 cm⁻¹) FormI->FTIR FormII->FTIR Analysis Spectral Divergence Analysis (N-H & NO₂ Shifts) FTIR->Analysis

Fig 1: Polymorphic screening and ATR-FTIR validation workflow for 1-(2-Fluoro-6-nitrophenyl)piperazine.

Self-Validating ATR-FTIR Analytical Protocol

To ensure absolute trustworthiness in polymorphic identification, the analytical protocol must be a self-validating system. Metastable polymorphs (Form II) are highly sensitive to mechanical stress and can undergo phase transitions simply from the pressure applied during analysis. The following step-by-step methodology mitigates this risk using Attenuated Total Reflectance (ATR) FTIR.

Phase 1: System Suitability & Environmental Baseline

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric water vapor and CO₂ interference. Acquire a background spectrum using a clean, blank diamond ATR crystal.

  • Self-Validation: The system automatically calculates peak-to-peak noise in the 4000–400 cm⁻¹ region. The workflow validates itself and proceeds only if the noise is <0.01% Transmittance. Failure halts the system, indicating crystal contamination or inadequate purge.

Phase 2: Sample Application with Controlled Force

  • Action: Deposit 2–3 mg of the 1-(2-Fluoro-6-nitrophenyl)piperazine powder onto the ATR crystal. Apply pressure using a torque-limited anvil.

  • Causality: Because phase shifts are critical but difficult to monitor if the analytical technique itself alters the sample[1][2], a torque-limited anvil ensures reproducible optical contact without imparting enough mechanical kinetic energy to induce a Form II → Form I transition.

Phase 3: Spectral Acquisition & Contact Verification

  • Action: Record the spectrum at a resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio.

  • Self-Validation: The software algorithm evaluates the intensity of the aryl C-H stretch (~3050 cm⁻¹). If the absorbance falls below 0.1 A.U., the system flags "Poor Crystal Contact," rejecting the scan and prompting the analyst to re-seat the sample, ensuring quantitative reliability.

Phase 4: Orthogonal Data Verification

  • Action: Overlay the acquired spectrum against a pre-validated spectral library.

  • Causality: By monitoring the exact shift of the N-H stretch (3315 cm⁻¹ vs. 3348 cm⁻¹), the system confirms polymorphic identity. For ambiguous mixtures, variable temperature ATR-FTIR can be triggered to monitor the real-time thermal transition of Form II to Form I, providing unambiguous, orthogonal proof of the metastable state[1][2].

References[4]Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs - American Pharmaceutical Review.[1]Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM.[2] The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd.[3]Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Coupling Efficiency: The Case of 1-(2-Fluoro-6-nitrophenyl)piperazine

Introduction: The Ubiquitous N-Aryl Piperazine Scaffold in Modern Drug Discovery The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquitous N-Aryl Piperazine Scaffold in Modern Drug Discovery

The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] These structures are integral to compounds targeting a wide array of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] The biological significance of the N-arylpiperazine core lies in its ability to present substituents in a defined three-dimensional space, enabling precise interactions with biological targets.[3][4] Consequently, the efficient and robust synthesis of N-arylpiperazines is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth analysis of the coupling efficiency of a key building block, 1-(2-Fluoro-6-nitrophenyl)piperazine, and benchmarks its performance against alternative synthetic strategies.

Understanding the Reactivity of 1-(2-Fluoro-6-nitrophenyl)piperazine

The synthetic utility of 1-(2-Fluoro-6-nitrophenyl)piperazine in carbon-nitrogen (C-N) bond formation is dictated by the electronic properties of its aromatic ring. The presence of two strong electron-withdrawing groups, a nitro group (-NO2) and a fluorine atom (-F), ortho to the site of potential substitution, significantly activates the aryl ring towards nucleophilic aromatic substitution (SNA r). This activation is a key consideration when selecting a coupling strategy.

Comparative Analysis of Key Coupling Methodologies

The synthesis of N-arylpiperazines is predominantly achieved through two powerful cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.[1] The choice between these methods is often governed by factors such as substrate scope, reaction conditions, catalyst cost, and functional group tolerance.

Buchwald-Hartwig Amination: A Versatile Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for its remarkable versatility and broad substrate scope.[5] This reaction class has undergone significant evolution, with the development of increasingly sophisticated phosphine ligands that enhance catalytic activity and expand the range of compatible coupling partners.[6]

Expected Performance of 1-(2-Fluoro-6-nitrophenyl)piperazine:

Table 1: Representative Buchwald-Hartwig Amination Conditions and Expected Outcomes

Aryl Halide/SulfonateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference (for similar transformations)
4-BromotoluenePiperazinePd(OAc)₂ / BINAPCs₂CO₃Toluene110896[1]
4-ChlorotoluenePiperazinePd₂(dba)₃ / XPhosNaOtBuToluene11010High[1][7]
Aryl PerfluorooctanesulfonateMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene80-9048Good[8]
Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to C-N bond formation.[9] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] However, the development of modern ligand systems has enabled milder and more efficient Ullmann-type couplings.[10]

Expected Performance of 1-(2-Fluoro-6-nitrophenyl)piperazine:

The highly activated nature of the aryl ring in 1-(2-Fluoro-6-nitrophenyl)piperazine makes it an excellent candidate for Ullmann-type reactions. The electron-withdrawing groups facilitate the nucleophilic attack by the amine, a key step in the proposed reaction mechanism.[9] This suggests that high yields could be achievable under relatively milder conditions compared to less activated aryl halides.

Table 2: Representative Ullmann Condensation Conditions and Expected Outcomes

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference (for similar transformations)
1-Iodo-4-nitrobenzenePiperazineCuI / PhenanthrolineK₂CO₃DMF1202485[1]
1-Bromo-4-cyanobenzeneImidazoleCuI / L-prolineK₂CO₃DMSO1102496[1]
Aryl HalidesImidazoleCuI-PC/CSCs₂CO₃DMSO1102470-98[10]

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the N-arylation of a generic amine using an activated aryl halide, reflecting the expected reactivity of 1-(2-Fluoro-6-nitrophenyl)piperazine.

Protocol 1: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine.

Materials:

  • 1-(2-Fluoro-6-nitrophenyl)piperazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add 1-(2-Fluoro-6-nitrophenyl)piperazine and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents Reagents: - 1-(2-Fluoro-6-nitrophenyl)piperazine - Amine - Pd₂(dba)₃/XPhos - NaOtBu - Toluene setup Reaction Setup: - Oven-dried Schlenk tube - Inert atmosphere (Argon) reagents->setup 1. Add reaction Reaction: - Heat at 110 °C - Monitor progress (TLC/LC-MS) setup->reaction 2. Heat workup Workup: - Quench with NH₄Cl(aq) - Extract with Ethyl Acetate reaction->workup 3. Cool & Quench purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 4. Isolate product Pure N-Aryl Piperazine purification->product 5. Purify Ullmann_Condensation_Workflow reagents Reagents: - 1-(2-Fluoro-6-nitrophenyl)piperazine - Amine - CuI/L-proline - K₂CO₃ - DMSO reaction Reaction: - Heat at 110 °C - Monitor progress (TLC/LC-MS) reagents->reaction 1. Combine & Heat workup Workup: - Pour into water - Extract with Ethyl Acetate reaction->workup 2. Cool & Quench purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 3. Isolate product Pure N-Aryl Piperazine purification->product 4. Purify

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-6-nitrophenyl)piperazine proper disposal procedures

An authoritative guide on the proper handling, operational logistics, and disposal procedures for 1-(2-Fluoro-6-nitrophenyl)piperazine in a professional laboratory or drug development setting. Chemical Profile and Hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the proper handling, operational logistics, and disposal procedures for 1-(2-Fluoro-6-nitrophenyl)piperazine in a professional laboratory or drug development setting.

Chemical Profile and Hazard Assessment

1-(2-Fluoro-6-nitrophenyl)piperazine is a specialized chemical intermediate frequently utilized in pharmaceutical research and drug development. As a nitroaromatic piperazine derivative, it presents specific handling and disposal challenges that require strict adherence to environmental health and safety (EHS) protocols.

The presence of both a nitro group and a fluorine atom on the aromatic ring, combined with the basic piperazine moiety, dictates its reactivity profile and environmental persistence [1]. Nitroaromatic compounds are generally recognized for their potential toxicity and environmental impact, necessitating controlled destruction rather than standard municipal disposal [2].

Table 1: Anticipated Hazard Profile and Physical Properties

Property/Hazard ClassDescription/Anticipated ClassificationRationale
Physical State Solid (typically crystalline powder)Characteristic of substituted aromatic piperazines.
Toxicity Acute Toxicity (Oral/Dermal/Inhalation)Piperazine derivatives and nitroaromatics often exhibit acute toxicity and potential sensitization.
Irritation Skin and Eye IrritantThe basic secondary amine (piperazine) can cause localized irritation.
Environmental Hazardous to the aquatic environmentNitroaromatics can be persistent and toxic to aquatic life.
Reactivity Incompatible with strong oxidizersThe amine and aromatic ring can undergo vigorous oxidation.

Operational Plan: Handling and Waste Segregation

The foundation of a compliant disposal plan begins at the point of generation. In-house chemical neutralization or destruction of 1-(2-Fluoro-6-nitrophenyl)piperazine is strongly discouraged due to the risk of generating toxic nitrogen oxide (NOx) or hydrogen fluoride (HF) gases during uncontrolled reactions. Instead, the operational focus must be on secure containment and professional incineration.

Personal Protective Equipment (PPE)

Before initiating any waste consolidation, operators must don appropriate PPE to prevent dermal and inhalation exposure:

  • Gloves: Nitrile gloves (double-gloving recommended for spill cleanup).

  • Eye Protection: Chemical splash goggles.

  • Body Protection: Flame-resistant laboratory coat.

  • Respiratory: Operations involving dry powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

Waste Segregation Protocol

1-(2-Fluoro-6-nitrophenyl)piperazine waste must be segregated from incompatible materials to prevent adverse reactions during storage.

  • Isolate from Oxidizers: Do not mix with concentrated acids, peroxides, or halogenating agents.

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., dichloromethane, methanol, or DMSO from reaction mixtures), the waste must be classified based on the solvent's properties (e.g., halogenated vs. non-halogenated flammable waste).

  • Solid Waste: Contaminated consumables (weighing boats, filter papers, gloves) should be collected in dedicated solid hazardous waste containers.

Step-by-Step Disposal Methodology

The following protocol outlines the standard operating procedure for preparing 1-(2-Fluoro-6-nitrophenyl)piperazine for final disposal via a licensed hazardous waste contractor [3].

Step 1: Containment and Packaging

  • Transfer solid waste or concentrated liquid residues into chemically compatible, sealable containers. High-density polyethylene (HDPE) or amber glass bottles are typically suitable.

  • Ensure the primary container is tightly sealed to prevent fugitive emissions or spills during transit.

  • Do not overfill containers; leave at least 10% headspace to accommodate potential expansion.

Step 2: Labeling and Documentation

  • Affix a compliant "Hazardous Waste" label to the container immediately upon the first addition of waste.

  • Clearly identify the contents as "1-(2-Fluoro-6-nitrophenyl)piperazine" or "Nitroaromatic Piperazine Waste." Avoid using abbreviations or internal project codes.

  • Indicate the primary hazards (e.g., Toxic, Irritant, Environmental Hazard).

  • Record the accumulation start date.

Step 3: Secondary Containment and Storage

  • Place the labeled primary container within a secondary containment tray or bin in a designated Hazardous Waste Accumulation Area (HWAA).

  • Ensure the HWAA is well-ventilated, secure, and equipped with appropriate spill response materials.

Step 4: Contractor Handover

  • Coordinate with a licensed, EHS-approved hazardous waste management vendor.

  • The preferred and most environmentally sound method of final disposal for halogenated nitroaromatics is high-temperature incineration in a facility equipped with an afterburner and alkaline scrubbers to neutralize HF and NOx emissions [2].

  • Ensure all hazardous waste manifests are properly completed and retained according to local regulatory requirements (e.g., EPA RCRA guidelines in the United States) [3].

Spill Response Logistics

In the event of an accidental release during handling or waste consolidation:

  • Evacuate and Assess: Clear the immediate area. Assess the scale of the spill.

  • Ventilation: Ensure the fume hood is operating or external ventilation is active.

  • Containment: For solid spills, avoid raising dust. Gently cover the powder with damp absorbent paper or a specialized spill control powder. For liquid solutions, apply an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Wash the spill surface with an appropriate solvent (e.g., a mild detergent solution or ethanol, depending on solubility), collecting all washings as hazardous waste.

Waste Management Workflow Visualization

The following diagram illustrates the critical path for managing 1-(2-Fluoro-6-nitrophenyl)piperazine waste from generation to final destruction.

WasteWorkflow Gen Waste Generation (Solid/Liquid/Consumables) Seg Segregation (Separate from Oxidizers) Gen->Seg Cont Containment & Labeling (HDPE/Glass, Hazard Labels) Seg->Cont Store Secondary Storage (HWAA) Cont->Store Disp Licensed Contractor (Manifesting) Store->Disp Inc High-Temp Incineration (Scrubbers for HF/NOx) Disp->Inc

Workflow for the compliant segregation, containment, and professional incineration of chemical waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • American Chemical Society (ACS). Less is Better: Guide to Minimizing Waste in Laboratories. ACS, 2002. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators. EPA.gov. Available at:[Link]

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